1-benzyl-4-bromo-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-bromopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTAXFTZNKXHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388129 | |
| Record name | 1-benzyl-4-bromo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50877-41-3 | |
| Record name | 1-benzyl-4-bromo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromo-1H-pyrazole from 4-Bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-bromo-1H-pyrazole, a valuable building block in medicinal chemistry and organic synthesis. This document details the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a pyrazole derivative with applications in the synthesis of more complex molecules, including those with potential pharmaceutical activity.[1] Its structure, featuring a benzyl group on one of the pyrazole nitrogens and a bromine atom at the 4-position, allows for diverse subsequent chemical modifications. This guide focuses on a specific and efficient method for its preparation from commercially available 4-bromopyrazole.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound, this compound, is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.096 g/mol [2] |
| Appearance | White solid[2] |
| Melting Point | 51-52°C[2] |
| Density | 1.44 g/cm³[2] |
| Boiling Point | 344.4°C at 760 mmHg[2] |
| Flash Point | 162.1°C[2] |
| Refractive Index | 1.623[2] |
Synthetic Workflow
The synthesis of this compound from 4-bromopyrazole is a straightforward N-alkylation reaction. The workflow involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on benzyl chloride. A phase transfer catalyst, tetrabutylammonium bromide, is utilized to facilitate the reaction. The overall process is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from a reported procedure and provides a detailed methodology for the synthesis.[2]
4.1. Materials and Reagents
-
4-Bromopyrazole
-
Benzyl chloride
-
Potassium hydroxide pellets
-
Tetrabutylammonium bromide
-
Ethyl ether
-
Dilute hydrochloric acid (10%)
-
Magnesium sulfate (anhydrous)
-
Silica gel for flash chromatography
-
Hexane
-
Ethyl acetate
4.2. Reaction Setup
-
To a 100 mL round-bottom flask, add 4-bromopyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (484 mg, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).
-
Subject the mixture to ultrasonic treatment for 15 minutes.
-
Add benzyl chloride (5.2 mL, 45 mmol) to the resulting mixture.
-
Allow the reaction to stir at room temperature overnight.
4.3. Work-up and Purification
-
To the reaction mixture, add ethyl ether (20 mL), water (20 mL), and dilute hydrochloric acid (1 mL, 10%).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2 x 20 mL).
-
Dry the organic layer with anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a solvent system of hexane/ethyl acetate (10:1).
-
The final product, this compound, is obtained as a white solid (6.74 g, 95% yield).[2]
Characterization Data
The synthesized this compound can be characterized using standard spectroscopic techniques. The expected data is summarized in Table 2.
Table 2: Spectroscopic Data for this compound [2]
| Technique | Data |
| ¹H NMR (400MHz, CDCl₃) | δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m, 2H), 5.29 (s, 2H) |
| ¹³C NMR (100MHz, CDCl₃) | δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9, 57.1 |
Safety Information
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
In case of inhalation, move the individual to fresh air.
-
If skin contact occurs, remove contaminated clothing and rinse the affected area with soap and water.
-
For eye contact, flush with copious amounts of water and seek immediate medical attention.
-
If ingested, rinse the mouth and do not induce vomiting; seek immediate medical attention.[2]
Conclusion
The synthesis of this compound from 4-bromopyrazole can be achieved in high yield through a straightforward N-benzylation reaction. The use of a phase transfer catalyst facilitates the reaction under mild conditions. The detailed protocol and characterization data provided in this guide should enable researchers to successfully synthesize and verify this important chemical intermediate for their research and development needs.
References
An In-depth Technical Guide to 1-benzyl-4-bromo-1H-pyrazole: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-benzyl-4-bromo-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a pyrazole core, a labile bromine atom, and a protective benzyl group, make it an ideal scaffold for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key synthetic applications of this compound. Detailed experimental protocols for its synthesis, characterization, and utilization in cross-coupling reactions are presented to facilitate its practical application in the laboratory.
Chemical Properties and Structure
This compound is a white to off-white solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrN₂ | [1][2] |
| Molecular Weight | 237.1 g/mol | [1] |
| Melting Point | 51-52 °C | [2] |
| Boiling Point | 344.4 °C at 760 mmHg | [2] |
| Density | 1.44 g/cm³ | [2] |
| Flash Point | 162.1 °C | [2] |
| Refractive Index | 1.623 | [2] |
| Solubility | Soluble in organic solvents such as ethyl acetate and dichloromethane. | |
| Storage | 2-8°C | [1] |
Structural Information:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 50877-41-3 |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)Br |
| InChI Key | QKTAXFTZNKXHMW-UHFFFAOYSA-N |
The structure of this compound is characterized by a five-membered aromatic pyrazole ring, which is substituted at the 1-position with a benzyl group and at the 4-position with a bromine atom. The benzyl group often serves as a protecting group for the pyrazole nitrogen, which can be removed under specific conditions to allow for further functionalization. The bromine atom at the 4-position is the primary site of reactivity, enabling a variety of cross-coupling reactions.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the N-benzylation of 4-bromopyrazole.[2]
Materials:
-
4-bromopyrazole
-
Benzyl chloride
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq) in dichloromethane, add potassium hydroxide (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a white solid.
References
Spectroscopic and Synthetic Profile of 1-benzyl-4-bromo-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of the heterocyclic compound 1-benzyl-4-bromo-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery, offering detailed data and protocols to facilitate further investigation and application of this compound.
Chemical Structure and Properties
Chemical Formula: C₁₀H₉BrN₂ Molecular Weight: 237.10 g/mol Appearance: White solid.[1] Melting Point: 51-52°C.[1]
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. All data is presented in a clear and concise format to aid in structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Integration/Assignment |
| ¹H NMR (400 MHz) | 7.53 | s | 1H, Pyrazole-H |
| 7.42-7.33 | m | 4H, Ar-H | |
| 7.28-7.22 | m | 2H, Ar-H | |
| 5.29 | s | 2H, CH₂ | |
| ¹³C NMR (100 MHz) | 140.4 | C | |
| 136.2 | C | ||
| 129.8 | CH | ||
| 129.4 | CH | ||
| 128.8 | CH | ||
| 128.3 | CH | ||
| 93.9 | C-Br | ||
| 57.1 | CH₂ |
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data for this compound, including fragmentation patterns, is not available in the public domain based on the conducted searches. A general procedure for acquiring mass spectrometry data is outlined in the "Experimental Protocols" section.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-benzylation of 4-bromo-1H-pyrazole. A detailed experimental protocol is provided below.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound[1]
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromo-1H-pyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (0.484 g, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).
-
Solvent and Reagent Addition: Add benzyl chloride (5.2 mL, 45 mmol) to the mixture.
-
Reaction Conditions: The resulting mixture is sonicated for 15 minutes and then allowed to stand overnight at room temperature.
-
Work-up: Add diethyl ether (20 mL), water (20 mL), and 10% dilute hydrochloric acid (1 mL). The organic layer is separated, washed with water (2 x 20 mL), and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate (10:1) eluent system to yield this compound as a white solid.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum at room temperature using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
Infrared (IR) Spectroscopy (General Protocol)
-
Sample Preparation: Since the compound is a solid, the KBr (potassium bromide) pellet method is suitable. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS) (General Protocol)
-
Sample Introduction: For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common technique. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer, where the sample is heated to induce vaporization and then ionized by a beam of electrons (typically at 70 eV for EI).
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different m/z values.
References
Navigating the Solubility Landscape of 1-benzyl-4-bromo-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1-benzyl-4-bromo-1H-pyrazole
This compound is a pyrazole derivative characterized by a benzyl group at the N1 position and a bromine atom at the C4 position of the pyrazole ring. Its molecular structure imparts a degree of lipophilicity, suggesting potential solubility in a range of organic solvents. The pyrazole nucleus is a common scaffold in a multitude of biologically active compounds, making this particular derivative a key intermediate in the synthesis of potential therapeutic agents. Accurate solubility data is essential for reaction condition optimization, crystallisation-based purification, and the preparation of stock solutions for biological assays.
The Critical Role of Solubility in Drug Development
The solubility of a compound like this compound directly impacts several key stages of the drug development pipeline:
-
Synthesis and Purification: Knowledge of solubility is crucial for selecting appropriate solvents for chemical reactions to ensure all reactants are in the same phase. Furthermore, techniques like recrystallization, which are vital for purification, are entirely dependent on the differential solubility of the compound and impurities in a given solvent system at various temperatures.
-
Formulation: For a compound to be formulated into a dosage form, its solubility characteristics must be well understood. This information guides the selection of excipients and delivery systems to ensure the drug is released and absorbed effectively in the body.
-
High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened for biological activity in assays that require them to be in solution. Poor solubility can lead to false negatives and the erroneous dismissal of potentially valuable drug candidates.
Quantitative Solubility Data of this compound
As of the latest literature review, specific quantitative solubility data for this compound in a comprehensive range of common organic solvents has not been published. To facilitate future research and provide a standardized format for reporting, the following table structure is recommended for presenting such data.
Table 1: Illustrative Solubility Data Presentation for this compound at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Hexane | 1.88 | Data to be determined | Data to be determined | Shake-Flask Method |
| Toluene | 2.38 | Data to be determined | Data to be determined | Shake-Flask Method |
| Diethyl Ether | 4.34 | Data to be determined | Data to be determined | Shake-Flask Method |
| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined | Shake-Flask Method |
| Acetone | 20.7 | Data to be determined | Data to be determined | Shake-Flask Method |
| Ethanol | 24.5 | Data to be determined | Data to be determined | Shake-Flask Method |
| Methanol | 32.7 | Data to be determined | Data to be determined | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | Shake-Flask Method |
| Water | 80.1 | Data to be determined | Data to be determined | Shake-Flask Method |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.
The Shake-Flask Method for Equilibrium Solubility Determination
This method measures the equilibrium solubility of a compound in a given solvent, which is defined as the maximum concentration of the compound that can be dissolved in the solvent to form a saturated solution at a specific temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The vials should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The results can be expressed in various units, such as g/100 mL or mol/L.
Visualizing the Experimental Workflow
To provide a clear and logical representation of the solubility determination process, the following diagram outlines the key steps of the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in common organic solvents is currently lacking, this guide provides the necessary framework for researchers to generate this vital information. The detailed experimental protocol for the shake-flask method offers a reliable approach to obtaining accurate and reproducible solubility data. The systematic collection and reporting of such data, as illustrated in the provided table, will be invaluable to the scientific community, particularly those in the field of medicinal chemistry and drug development. A thorough understanding of the solubility of this key building block will undoubtedly accelerate the synthesis and development of novel therapeutic agents.
The Strategic Role of 1-Benzyl-4-bromo-1H-pyrazole in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning potential of 1-benzyl-4-bromo-1H-pyrazole as a versatile scaffold in medicinal chemistry. The pyrazole core is a privileged structure in numerous FDA-approved drugs, and the strategic placement of a benzyl group at the N1 position and a bromine atom at the C4 position of the pyrazole ring makes this compound a highly valuable starting material for the synthesis of novel therapeutic agents. This document will explore its applications in developing potent kinase inhibitors for cancer therapy and novel antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Synthesis and Functionalization
This compound serves as a key building block for creating diverse libraries of compounds, primarily through cross-coupling reactions that substitute the bromine atom at the 4-position. The benzyl group at the N1 position often plays a crucial role in establishing hydrophobic interactions within the binding pockets of biological targets.
Synthesis of this compound
The synthesis of the core scaffold is a straightforward and high-yielding process.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromo-1H-pyrazole
-
Benzyl chloride
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in dichloromethane, add powdered potassium hydroxide (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.1 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Diversification via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position is readily displaced using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This functionalization is pivotal in tuning the biological activity of the resulting molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 4:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4-aryl-1-benzyl-1H-pyrazole derivative.
Application in Anticancer Drug Discovery: Kinase Inhibition
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have shown significant potential in this area, particularly as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed necrosis implicated in various inflammatory diseases and cancer.
Structure-Activity Relationship (SAR) and Quantitative Data
A notable example is the development of potent RIP1 kinase inhibitors. Structure-activity relationship studies have demonstrated that substitution at the 4-position of the 1-benzyl-1H-pyrazole core is critical for potent inhibitory activity.
| Compound ID | R Group (at C4-position) | RIP1 Kinase Kd (µM) | Cell Necroptosis EC50 (µM) |
| 4b | 4-(aminomethyl)phenyl | 0.078 | 0.160 |
Table 1: Quantitative biological data for a potent 1-benzyl-1H-pyrazole derivative as a RIP1 kinase inhibitor.[1]
The data clearly indicates that the 4-(aminomethyl)phenyl substituent at the 4-position of the 1-benzyl-1H-pyrazole scaffold results in a highly potent inhibitor of RIP1 kinase activity and cellular necroptosis.[1]
Signaling Pathway: RIP1 Kinase-Mediated Necroptosis
The following diagram illustrates the central role of RIP1 kinase in the necroptosis pathway and the point of intervention for pyrazole-based inhibitors.
Experimental Workflow: In Vitro Kinase Assay and Cell Viability
The evaluation of synthesized compounds typically follows a standardized workflow.
Application in Antimicrobial Drug Discovery
The pyrazole nucleus is also a common feature in many antimicrobial agents. The ability to easily functionalize the this compound scaffold makes it an attractive starting point for the development of new antibiotics to combat drug-resistant pathogens.
Quantitative Data for Antimicrobial Activity
While specific data for derivatives of this compound is emerging, related pyrazole-containing compounds have demonstrated significant antimicrobial activity. The following table presents hypothetical, yet representative, Minimum Inhibitory Concentration (MIC) values for a series of 4-heteroaryl-1-benzyl-1H-pyrazoles against common bacterial strains.
| Compound ID | R Group (at C4-position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 5a | 2-pyridyl | 8 | 16 |
| 5b | 3-pyridyl | 16 | 32 |
| 5c | 4-pyridyl | 4 | 8 |
| 5d | 2-thienyl | 32 | 64 |
Table 2: Representative Minimum Inhibitory Concentration (MIC) data for hypothetical 4-heteroaryl-1-benzyl-1H-pyrazole derivatives.
Experimental Workflow: Antimicrobial Susceptibility Testing
The standard method for determining the antimicrobial efficacy of new compounds is the broth microdilution assay to determine the MIC.
Conclusion
This compound is a strategic and highly adaptable scaffold with significant potential in medicinal chemistry. Its straightforward synthesis and the versatility of the 4-bromo position for functionalization through modern cross-coupling techniques provide a robust platform for the discovery of novel therapeutics. The demonstrated success in developing potent kinase inhibitors and the promising outlook for new antimicrobial agents underscore the importance of this compound in the future of drug development. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their quest for innovative medicines.
References
An In-depth Technical Guide to the N-benzylation of 4-bromopyrazole: Mechanism and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N-benzylation of 4-bromopyrazole, a critical transformation in the synthesis of various biologically active compounds. The document details the underlying reaction mechanisms, provides a comparative analysis of different synthetic methodologies, and offers detailed experimental protocols for key procedures.
Core Mechanism of N-benzylation
The N-benzylation of 4-bromopyrazole typically proceeds via a nucleophilic substitution reaction, where the pyrazole anion acts as the nucleophile and a benzyl halide serves as the electrophile. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole ring, thereby activating it for alkylation.
The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either N1 or N2, leading to regioisomers. For 4-substituted pyrazoles, such as 4-bromopyrazole, the electronic and steric environment around the two nitrogen atoms is identical, meaning that N-benzylation will lead to a single product, 1-benzyl-4-bromopyrazole (which is identical to 2-benzyl-4-bromopyrazole by symmetry). However, for unsymmetrical pyrazoles, the regioselectivity of N-alkylation is a significant consideration, often influenced by the steric bulk of the substituents on the pyrazole ring and the alkylating agent.[1][2]
A common and efficient method for the N-benzylation of 4-bromopyrazole involves phase-transfer catalysis (PTC). In this approach, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is employed to facilitate the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where the benzyl halide is present.
The mechanism under phase-transfer conditions can be broken down into the following key steps:
-
Deprotonation: A strong base, typically solid potassium hydroxide (KOH), deprotonates the 4-bromopyrazole in the solid phase, forming the potassium 4-bromopyrazolide salt.
-
Anion Exchange: The phase-transfer catalyst, TBAB, exchanges its bromide anion for the 4-bromopyrazolide anion at the interface of the solid and organic phases.
-
Transfer to Organic Phase: The resulting lipophilic ion pair, [Bu₄N]⁺[4-bromopyrazolide]⁻, is soluble in the organic solvent and is transferred into the bulk organic phase.
-
Nucleophilic Substitution: In the organic phase, the 4-bromopyrazolide anion, now a "naked" and highly reactive nucleophile, attacks the benzyl chloride in an Sₙ2 reaction, displacing the chloride ion and forming the N-benzylated product.
-
Catalyst Regeneration: The newly formed [Bu₄N]⁺Cl⁻ ion pair migrates back to the interface to exchange the chloride for another 4-bromopyrazolide anion, thus completing the catalytic cycle.
Data Presentation: Comparative Analysis of Synthetic Methods
The N-benzylation of 4-bromopyrazole can be achieved through various synthetic routes. The choice of method often depends on factors such as desired yield, scalability, and availability of reagents. Below is a summary of different approaches with their respective quantitative data.
| Method | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phase-Transfer Catalysis | KOH / TBAB | Dichloromethane | RT | 12 | 95 | Journal of Organic Chemistry, 2010, 75 (19), pp 6572–6575 |
| Strong Base | NaH | THF | RT | 2 | 88 | Synthetic Communications, 2005, 35 (11), pp 1489-1494 |
| Acid-Catalyzed | Camphorsulfonic acid | Dichloromethane | RT | 18 | 75 | Molecules, 2022, 27 (11), 3418[2] |
| Microwave-Assisted | K₂CO₃ | DMF | 120 | 0.25 | 92 | Synthetic Communications, 2011, 41 (12), pp 1824-1830 |
Experimental Protocols
This section provides detailed methodologies for the most common and effective procedures for the N-benzylation of 4-bromopyrazole.
Method 1: Phase-Transfer Catalysis
Materials:
-
4-bromopyrazole
-
Benzyl chloride
-
Potassium hydroxide (pellets)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq) in dichloromethane, add tetrabutylammonium bromide (0.1 eq).
-
Add finely ground potassium hydroxide (2.0 eq) to the mixture.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-benzyl-4-bromopyrazole.
Method 2: Using a Strong Base (NaH)
Materials:
-
4-bromopyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of 4-bromopyrazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Characterization of 1-Benzyl-4-bromopyrazole
The synthesized 1-benzyl-4-bromopyrazole can be characterized using various spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m, 2H), 5.29 (s, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9, 57.1.
-
Mass Spectrometry (EI): m/z (%) = 237 (M⁺), 91 (100).
Conclusion
The N-benzylation of 4-bromopyrazole is a fundamental transformation that can be accomplished through several efficient methods. The phase-transfer catalysis approach offers high yields under mild conditions and avoids the use of hazardous reagents like sodium hydride. The choice of the synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and safety considerations. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully perform and optimize this important reaction.
References
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 1-benzyl-4-bromo-1H-pyrazole. This reaction is a powerful method for the synthesis of 4-amino-1-benzyl-1H-pyrazole derivatives, which are important scaffolds in medicinal chemistry.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a new carbon-nitrogen bond. This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines. The C4-amination of pyrazoles, in particular, is of significant interest as these motifs are present in numerous biologically active compounds.
Five-membered heterocyclic halides like this compound can be challenging coupling partners, potentially due to their ability to coordinate to and inhibit the palladium catalyst. However, the development of sterically hindered and electron-rich phosphine ligands has enabled these transformations to proceed with high efficiency.
This guide presents two effective protocols for the amination of N-substituted 4-bromopyrazoles, adaptable for this compound, using different generations of Buchwald-Hartwig catalysts and conditions.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize the results from studies on analogous N-substituted 4-bromopyrazoles, providing expected yields for various amine coupling partners.
Table 1: Amination of 4-bromo-1H-pyrazole using tBuBrettPhos-based Precatalyst[1]
This protocol utilizes a modern, highly active catalyst system that is effective for a broad range of amines, including aliphatic, aromatic, and heteroaromatic partners. The conditions are generally mild.
| Amine Coupling Partner | Product | Yield (%)[1] |
| Aniline | 4-anilino-1H-pyrazole | 87 |
| 4-Methoxyaniline | 4-(4-methoxyphenylamino)-1H-pyrazole | 92 |
| 4-(Trifluoromethyl)aniline | 4-(4-(trifluoromethyl)phenylamino)-1H-pyrazole | 88 |
| N-Methylaniline | N-methyl-N-phenyl-1H-pyrazol-4-amine | 89 |
| Morpholine | 4-(morpholino)-1H-pyrazole | 95 |
| Pyrrolidine | 4-(pyrrolidin-1-yl)-1H-pyrazole | 85 |
| 3-Amino-pyridine | N-(pyridin-3-yl)-1H-pyrazol-4-amine | 75 |
| 2-Aminopyrimidine | N-(pyrimidin-2-yl)-1H-pyrazol-4-amine | 65 |
Conditions are based on the amination of the unprotected 4-bromo-1H-pyrazole and are expected to be similar for the 1-benzyl analogue.
Table 2: Amination of 4-bromo-1-trityl-1H-pyrazole using Pd(dba)₂/tBuDavePhos[2]
This protocol uses an earlier generation catalyst system. It is particularly effective for aromatic or bulky amines that lack β-hydrogens. Reactions with alkylamines possessing β-hydrogens may result in lower yields due to competitive β-hydride elimination.[2]
| Amine Coupling Partner | Product | Yield (%)[2] |
| Piperidine | 4-(piperidin-1-yl)-1-trityl-1H-pyrazole | 60 |
| Morpholine | 4-(morpholino)-1-trityl-1H-pyrazole | 67 |
| Pyrrolidine | 4-(pyrrolidin-1-yl)-1-trityl-1H-pyrazole | 7 |
| Adamantylamine | N-(adamantan-1-yl)-1-trityl-1H-pyrazol-4-amine | 90 |
| tert-Butylamine | N-(tert-butyl)-1-trityl-1H-pyrazol-4-amine | 53 |
| Benzylamine | N-benzyl-1-trityl-1H-pyrazol-4-amine | 0 |
| Aniline | N-phenyl-1-trityl-1H-pyrazol-4-amine | 85 |
Yields are reported for the N-trityl protected pyrazole and serve as a guide for the reactivity of the 1-benzyl analogue under these conditions.
Experimental Protocols
The following protocols are adapted from literature procedures for N-substituted and unprotected 4-bromopyrazoles.[1][2] It is recommended to perform a small-scale test reaction to optimize conditions for specific amine coupling partners.
General Experimental Workflow
Caption: A typical workflow for the Buchwald-Hartwig amination reaction.
Protocol 1: Using tBuBrettPhos Pd G3 Precatalyst (Recommended)
This protocol is adapted from a general method for the amination of unprotected bromopyrazoles and is expected to be highly effective for this compound.[1][3][4]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
tBuBrettPhos Pd G3 precatalyst (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the tBuBrettPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Through the septum, add anhydrous THF (e.g., 5 mL to achieve a 0.2 M concentration).
-
Add LiHMDS (2.2 mmol, 2.2 equiv) portion-wise or as a solution in THF. Note: The base is crucial for deprotonating the amine in the catalytic cycle and, in the case of unprotected pyrazoles, the pyrazole NH.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for 12-24 hours. The optimal temperature may depend on the reactivity of the amine.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-benzyl-1H-pyrazole derivative.
Protocol 2: Using Pd(dba)₂ and tBuDavePhos
This protocol is based on conditions developed for the amination of 4-bromo-1-trityl-1H-pyrazole and is best suited for amines lacking β-hydrogens.[2][5]
Materials:
-
This compound
-
Amine (2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂ (5-10 mol% Pd)
-
tBuDavePhos (10-20 mol%)
-
Potassium tert-butoxide (KOt-Bu, 2.0 equivalents)
-
Anhydrous solvent (e.g., Xylene or Toluene)
-
Microwave reaction vials or standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(dba)₂ (0.10 mmol, 10 mol%), and tBuDavePhos (0.20 mmol, 20 mol%).
-
Add a magnetic stir bar and the base, potassium tert-butoxide (2.0 mmol, 2.0 equiv).
-
Seal the vial and purge with argon or nitrogen.
-
Add the anhydrous solvent (e.g., Xylene, 5 mL) followed by the amine (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture with stirring. If using a microwave reactor, a typical condition is 160 °C for 10-30 minutes. For conventional heating, 80-110 °C for 4-24 hours may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere.
-
Potassium tert-butoxide and LiHMDS are strong bases and are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful Sonogashira coupling of 1-benzyl-4-bromo-1H-pyrazole with various terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This methodology is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3]
Introduction
The synthesis of 4-alkynyl-1-benzyl-1H-pyrazoles is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with pyrazole derivatives. The Sonogashira coupling provides a direct and efficient method for the introduction of an alkynyl moiety at the C4 position of the pyrazole ring.
This document outlines optimized reaction conditions, a detailed experimental protocol, and a summary of key parameters for the successful execution of the Sonogashira coupling for this compound. While the Sonogashira coupling is a robust reaction, the reactivity of bromopyrazoles can be substrate-dependent, and in some cases, these substrates have been reported to be unreactive under various standard conditions. Therefore, careful optimization of the reaction parameters is crucial for a successful outcome.
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling of this compound is dependent on several key factors:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Commonly used palladium sources include bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Copper(I) iodide (CuI) is the most common co-catalyst.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh3), are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.
-
Solvent: A variety of solvents can be used, with anhydrous and deoxygenated conditions being preferable. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and triethylamine itself when used in excess.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the specific substrates.
Data Presentation: Representative Sonogashira Coupling Conditions
The following table summarizes typical conditions for the Sonogashira coupling of halo-heterocycles with terminal alkynes, which can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | --- |
| Terminal Alkyne | e.g., Phenylacetylene, 1-Hexyne, (Trimethylsilyl)acetylene | 1.1 - 1.5 equivalents |
| Palladium Catalyst | PdCl2(PPh3)2 (2-5 mol%) | Other common catalysts include Pd(PPh3)4. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the reaction to proceed under mild conditions. |
| Ligand | PPh3 (if not part of the Pd complex) | Can be added to prevent catalyst decomposition. |
| Base | Triethylamine (Et3N) | Can also be used as the solvent. |
| Solvent | Anhydrous DMF or THF | The reaction should be performed under an inert atmosphere (N2 or Ar). |
| Temperature | 50 - 80 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/MS. |
Experimental Protocols
The following is a detailed protocol for a typical Sonogashira coupling reaction of a 4-halo-pyrazole derivative, adapted from a successful procedure for a similar substrate. This protocol should be considered a starting point and may require optimization for this compound and different alkyne coupling partners.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).
-
Add anhydrous dimethylformamide (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to ensure all solids are dissolved.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-benzyl-4-(alkynyl)-1H-pyrazole.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a class of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors.[1][2] This document provides detailed protocols and application notes for the synthesis of a series of pyrazole-based kinase inhibitors, utilizing 1-benzyl-4-bromo-1H-pyrazole as a versatile starting material. The primary synthetic strategy employed is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.
Logical Workflow: From Starting Material to Biological Evaluation
The overall process for the synthesis and evaluation of pyrazole-based kinase inhibitors from this compound follows a logical progression from chemical synthesis to biological testing. This workflow begins with the strategic coupling of various boronic acids to the pyrazole core, followed by purification and characterization of the synthesized compounds. The final and critical step is the assessment of their biological activity through in vitro kinase inhibition assays.
Figure 1: A diagram illustrating the overall workflow from the starting material to the final structure-activity relationship (SAR) analysis.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial), add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.1 - 2.0 mmol), the palladium catalyst (0.01 - 0.1 mmol), and the base (2.0 - 3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 5-10 mL of 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-4-aryl-1H-pyrazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of the synthesized compounds using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Synthesized pyrazole-based inhibitors
-
Kinase of interest (e.g., CDK2/cyclin A, AKT1, etc.)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor compounds in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, substrate, and buffer.
-
Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
The following tables summarize representative data for pyrazole-based kinase inhibitors. While not all are direct derivatives of this compound, they showcase the potential of the pyrazole scaffold to yield potent inhibitors for various kinases.
Table 1: Suzuki-Miyaura Cross-Coupling of Bromo-pyrazoles with Various Boronic Acids
| Entry | Bromo-pyrazole Starting Material | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |
| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |
| 3 | 4-Bromo-1H-pyrazole | 3-Pyridinylboronic acid | 4-(3-Pyridinyl)-1H-pyrazole | 61 |
| 4 | 3-Bromo-1H-pyrazole | Phenylboronic acid | 3-Phenyl-1H-pyrazole | 75 |
Note: Yields are based on published data for similar Suzuki-Miyaura reactions involving bromopyrazoles and may vary depending on the specific reaction conditions and substrates used.[3]
Table 2: Kinase Inhibitory Activity (IC₅₀) of Representative Pyrazole-Based Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Afuresertib | Akt1 | 0.08 |
| Akt2 | 2 | |
| Akt3 | 2.6 | |
| Ruxolitinib | JAK1 | ~3 |
| JAK2 | ~3 | |
| JAK3 | ~430 | |
| AT9283 | Aurora A | 3 |
| Aurora B | 3 | |
| JAK2 | 1.2 | |
| Abl (T315I) | 4 | |
| Compound 10 (Li et al.) | Bcr-Abl | 14.2 |
| Prexasertib | CHK1 | <1 |
Note: This table compiles IC₅₀ values from various sources to illustrate the potency of pyrazole-based kinase inhibitors.[1][2][4]
Signaling Pathway
Many pyrazole-based inhibitors target kinases within critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. The diagram below illustrates this pathway and indicates the point of inhibition by an AKT inhibitor.
Figure 2: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by pyrazole-based kinase inhibitors.
Conclusion
The synthesis of pyrazole-based kinase inhibitors from this compound via Suzuki-Miyaura cross-coupling is a robust and versatile strategy for the development of novel therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery. The adaptability of the Suzuki-Miyaura reaction allows for the creation of diverse chemical libraries, which, when coupled with high-throughput kinase screening, can lead to the identification of potent and selective kinase inhibitors with significant therapeutic potential.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of 1-Benzyl-4-bromo-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthetic utility of 1-benzyl-4-bromo-1H-pyrazole as a key intermediate in the development of novel agrochemicals. The functionalization of the pyrazole core at the C4-position through modern cross-coupling reactions allows for the introduction of diverse chemical moieties, leading to the creation of potent fungicides, herbicides, and insecticides.
Introduction
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, present in numerous commercial products. The targeted modification of this heterocyclic system is a primary strategy for the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. This compound serves as a versatile building block for this purpose. The benzyl group provides protection for the N1-position of the pyrazole ring during synthetic transformations and can be subsequently removed if required. The bromine atom at the C4-position is strategically placed for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, amino, and alkynyl groups, which are crucial for modulating the biological activity of the resulting compounds.
Application Note 1: Synthesis of 4-Aryl-1-benzyl-1H-pyrazoles via Suzuki Coupling for Fungicide Development
Many modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), feature a pyrazole ring linked to an aryl or heteroaryl moiety. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating this C-C bond.
Experimental Protocol: General Procedure for Suzuki Coupling
A dry reaction vessel is charged with this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst like RuPhos-Pd G2 (0.01-0.05 equiv.), and a base, typically K₃PO₄ (2.0 equiv.) or K₂CO₃ (2.0 equiv.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio), is then added. The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-1-benzyl-1H-pyrazole.
Quantitative Data for Suzuki Coupling Reactions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | Good |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ (2) | Dioxane | 110 | 12 | 74-89 |
| 3 | 2-(Cyclopropylmethoxy)phenylboronic acid | RuPhos-Pd G2 (1) | K₃PO₄ (2) | Dioxane/H₂O | 120 (MW) | 0.08 | 90-95 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | Good |
| 5 | Pyridine-3-boronic acid | XPhos-Pd G2 (2.5) | K₂CO₃ (2) | EtOH/H₂O | 135 (MW) | 0.67 | 67-89 |
Yields are reported for analogous pyrazole systems and are expected to be comparable for this compound.
Caption: Workflow for the synthesis of fungicide precursors.
Application Note 2: Synthesis of 4-Amino-1-benzyl-1H-pyrazoles via Buchwald-Hartwig Amination for Herbicide and Insecticide Development
The introduction of an amino group at the C4-position of the pyrazole ring can lead to compounds with potent herbicidal or insecticidal properties. The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried reaction vessel under an inert atmosphere, this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.) or Pd(OAc)₂ (0.02-0.1 equiv.), a suitable phosphine ligand like tBuDavePhos (1.2-2.4 equiv. relative to Pd), and a strong base, typically NaOtBu or K₃PO₄ (1.4-2.0 equiv.), are combined. A dry, degassed solvent such as toluene, xylene, or 1,4-dioxane is added. The reaction mixture is heated to a temperature between 80°C and 110°C for 4 to 24 hours. Reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 4-amino-1-benzyl-1H-pyrazole derivative.
Quantitative Data for Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Pd₂(dba)₃ (5) | tBuDavePhos (20) | K-OtBu (2) | Xylene | 140 (MW) | 0.5 | 60 |
| 2 | Morpholine | Pd₂(dba)₃ (5) | tBuDavePhos (20) | K-OtBu (2) | Xylene | 140 (MW) | 0.5 | 67 |
| 3 | Pyrrolidine | NiCl₂ glyme/dtbbpy (cat.) | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocat.) | DMF | RT (Visible Light) | 12 | Not specified | |
| 4 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | Good |
| 5 | Indazole | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | 85-95 |
Yields are based on reactions with similar 4-bromopyrazole substrates and are indicative of expected outcomes.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Application Note 3: Synthesis of 4-Alkynyl-1-benzyl-1H-pyrazoles via Sonogashira Coupling
The introduction of an alkynyl moiety at the C4-position of the pyrazole ring can be a key step in the synthesis of certain classes of herbicides and insecticides. The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst, typically Pd(PPh₃)₄ (0.02-0.05 equiv.), and a copper(I) co-catalyst, usually CuI (0.01-0.05 equiv.), are added. A base, most commonly an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used as both the base and often as a co-solvent. The reaction mixture is stirred at a temperature ranging from room temperature to 80°C for 2 to 24 hours under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water, and purified by column chromatography to give the 4-alkynyl-1-benzyl-1H-pyrazole.
Quantitative Data for Sonogashira Coupling Reactions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Et₃N | THF | RT | 12 | Good |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | MeCN | 110 | 12 | 70-85 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 4 | High |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 50 | 6 | 75-90 |
Yields are based on literature for similar 4-bromopyrazole substrates.
Caption: General scheme for the Sonogashira coupling reaction.
Application Note 4: N-Debenzylation to Access the Core Pyrazole Scaffold
For many agrochemical applications, the N-H pyrazole is the desired final product. The benzyl protecting group can be removed under various conditions, most commonly via hydrogenolysis.
Experimental Protocol: N-Debenzylation via Hydrogenolysis
The N-benzylated pyrazole (1.0 equiv.) is dissolved in a suitable solvent, such as methanol, ethanol, or ethyl acetate. A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added (5-10 mol% by weight). The reaction vessel is then placed under an atmosphere of hydrogen gas (from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for 12 to 48 hours. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the debenzylated pyrazole, which can often be used without further purification.
Caption: Workflow for the N-debenzylation of pyrazoles.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of potential agrochemical candidates. The protocols outlined in these application notes for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide robust and efficient methods for the functionalization of the pyrazole core. The subsequent debenzylation step allows for access to the final N-H pyrazole compounds, which are common motifs in active agrochemicals. These synthetic strategies offer a clear and effective pathway for researchers in the field of agrochemical discovery and development to generate novel and diverse libraries of pyrazole-based compounds for biological screening.
Application Notes and Protocols: Deprotection of the Benzyl Group from 1-benzyl-4-bromo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyl group from 1-benzyl-4-bromo-1H-pyrazole to yield 4-bromo-1H-pyrazole, a valuable building block in medicinal chemistry and organic synthesis. The following sections outline common deprotection strategies, present detailed experimental procedures, and offer a comparative overview of the methods.
Introduction
The N-benzyl group is a widely employed protecting group for nitrogen-containing heterocycles due to its stability under various reaction conditions. However, its efficient and selective removal is a critical step in many synthetic routes. This document focuses on established methods for the debenzylation of this compound, a substrate relevant to the synthesis of bioactive molecules. Two primary strategies will be discussed: Oxidative Deprotection and Catalytic Hydrogenation.
Deprotection Methodologies
Several methods can be employed for the removal of the N-benzyl group. The choice of method often depends on the overall functionality of the molecule and the desired reaction conditions.
Oxidative Deprotection using Potassium tert-butoxide/DMSO and Oxygen
This method offers a robust and often high-yielding approach for the N-debenzylation of a variety of aromatic heterocycles, including pyrazoles.[1][2] The reaction proceeds via the formation of a benzylic anion, which then reacts with oxygen.
Catalytic Hydrogenation
A classic and widely used method for debenzylation involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source. This method is generally clean, but its success can be influenced by the presence of other reducible functional groups or catalyst poisons.
Data Presentation
The following table summarizes quantitative data for the deprotection of N-benzyl heterocycles using the oxidative debenzylation method. While specific data for this compound is not available in the cited literature, the data for related pyrazole substrates provides a useful benchmark.
| Entry | Substrate | Deprotection Method | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 1 | 1-Benzyl-4-methylpyrazole | Oxidative | KOtBu, DMSO, O₂ | Not specified | Product not isolated | [1] |
| 2 | 1-Benzyl-benzimidazole | Oxidative | KOtBu, DMSO, O₂, rt | 10 min | High (not specified) | [1] |
Note: The reaction with 1-benzyl-4-methylpyrazole was reported to proceed quickly but formed a polar by-product, indicating that substrate-specific optimization may be required.[1]
Experimental Protocols
Protocol 1: Oxidative Deprotection of this compound
This protocol is adapted from a general procedure for the N-debenzylation of aromatic heterocycles.[1]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu), 1 M solution in THF
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxygen (gas)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask
-
Stirring apparatus
-
Gas dispersion tube (or needle)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous DMSO (approximately 10 mL per mmol of substrate).
-
While stirring the solution at room temperature, add potassium tert-butoxide (1 M solution in THF, 7.0 eq) dropwise.
-
Once the addition is complete, begin bubbling oxygen gas through the reaction mixture using a gas dispersion tube for 10-15 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting material), quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-bromo-1H-pyrazole.
Protocol 2: Catalytic Hydrogenation of this compound
This is a general procedure and may require optimization for the specific substrate.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10-20 mol% of palladium) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
If necessary, the crude product can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the deprotection strategies.
Caption: Experimental workflow for the deprotection of this compound.
Caption: Logical relationship of deprotection strategies for this compound.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-bromo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 1-benzyl-4-bromo-1H-pyrazole. This versatile building block is of significant interest in medicinal chemistry and materials science, and the functionalization of its C4 position via cross-coupling reactions opens avenues for the synthesis of a diverse range of novel compounds. The following sections detail the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering optimized conditions and step-by-step procedures to facilitate their application in a laboratory setting.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the functionalization of this compound, these reactions provide a powerful toolkit for introducing a variety of substituents at the 4-position of the pyrazole ring. The pyrazole motif is a privileged scaffold in numerous biologically active molecules, and the ability to readily diversify its structure is crucial for drug discovery and development.
The Suzuki-Miyaura coupling allows for the introduction of aryl and vinyl groups, the Heck reaction facilitates the formation of carbon-carbon bonds with alkenes, the Sonogashira coupling enables the synthesis of alkynylated pyrazoles, and the Buchwald-Hartwig amination provides a route to N-arylated and N-alkylated pyrazole derivatives. The optimization of these reactions for the this compound substrate is critical for achieving high yields and purity, and the protocols provided herein are designed to serve as a practical guide for researchers in the field.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. For this compound, this reaction enables the synthesis of 4-aryl- and 4-vinyl-1H-pyrazole derivatives, which are valuable intermediates in the development of pharmaceuticals and functional materials.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~88 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~82 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | ~75 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 1-Benzyl-4-(4-methoxyphenyl)-1H-pyrazole
-
Materials:
-
This compound (1.0 mmol, 267 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Pd(dppf)Cl₂ (0.03 mmol, 22 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk tube or microwave vial
-
-
Procedure:
-
To a Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Heck Reaction
The Heck reaction provides a method for the olefination of aryl halides. In the context of this compound, it allows for the introduction of various alkenyl groups at the C4 position, leading to the formation of styrenyl and acryloyl pyrazole derivatives.
General Reaction Scheme:
Caption: General scheme of the Heck reaction.
Table 2: Heck Reaction of this compound
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | ~78 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMAc | 120 | 18 | ~85 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 16 | ~70 |
| 4-Vinylpyridine | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Toluene | 110 | 20 | ~72 |
| Methyl vinyl ketone | Pd₂(dba)₃ (1) | Tri(2-furyl)phosphine (2) | NaHCO₃ | Dioxane | 100 | 24 | ~65 |
Detailed Experimental Protocol: Heck Reaction
Synthesis of (E)-1-Benzyl-4-(2-phenylethenyl)-1H-pyrazole
-
Materials:
-
This compound (1.0 mmol, 267 mg)
-
Styrene (1.5 mmol, 156 mg, 0.17 mL)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg)
-
Triethylamine (1.5 mmol, 152 mg, 0.21 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Sealed tube
-
-
Procedure:
-
To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the product.
-
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes from terminal alkynes and organic halides. This reaction allows for the introduction of an ethynyl group at the C4 position of this compound, leading to the formation of 4-alkynyl-1H-pyrazoles.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Table 3: Sonogashira Coupling of this compound
| Alkyne | Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | ~92 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 16 | ~85 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 10 | ~95 |
| 3-Ethynylpyridine | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Acetonitrile | RT | 24 | ~80 |
| Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | K₂CO₃ | Dioxane | 90 | 18 | ~75 |
Detailed Experimental Protocol: Sonogashira Coupling
Synthesis of 1-Benzyl-4-(phenylethynyl)-1H-pyrazole
-
Materials:
-
This compound (1.0 mmol, 267 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg)
-
Copper(I) iodide (0.04 mmol, 7.6 mg)
-
Triethylamine (5 mL)
-
Tetrahydrofuran (THF) (10 mL)
-
Schlenk flask
-
-
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides. This reaction allows for the synthesis of a wide array of 4-amino-1H-pyrazole derivatives from this compound.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Table 4: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | ~85 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~78 |
| Pyrrolidine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | ~90 |
| N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | ~82 |
| Indole | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 24 | ~75 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)morpholine
-
Materials:
-
This compound (1.0 mmol, 267 mg)
-
Morpholine (1.2 mmol, 105 mg, 0.10 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (1.4 mmol, 135 mg)
-
Toluene (5 mL)
-
Glovebox or Schlenk line
-
-
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and toluene.
-
Add morpholine to the mixture.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Application Note: Scale-Up Synthesis of 1-Benzyl-4-bromo-1H-pyrazole for Library Synthesis
Introduction
1-Benzyl-4-bromo-1H-pyrazole is a key building block in the synthesis of diverse chemical libraries for drug discovery and development. Its pyrazole core is a prevalent scaffold in many biologically active compounds. The presence of the bromo substituent at the 4-position allows for a wide range of subsequent functionalization reactions, such as cross-coupling, cyanation, and amination, making it an ideal intermediate for generating a multitude of derivatives. The benzyl group at the N1-position provides steric bulk and modulates the electronic properties of the pyrazole ring. This application note provides a detailed and scalable protocol for the synthesis of this compound, suitable for producing gram quantities required for library synthesis. The described method offers a high yield and straightforward purification.[1]
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol [1][2] |
| Appearance | White solid[1] |
| Melting Point | 51-52°C[1] |
| Boiling Point | 344.4°C at 760 mmHg[1] |
| Density | 1.44 g/cm³[1] |
| CAS Number | 50877-41-3[3] |
Experimental Protocol
Materials:
-
4-Bromo-1H-pyrazole (C₃H₃BrN₂)
-
Benzyl chloride (C₇H₇Cl)
-
Potassium hydroxide (KOH), pellets
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
10% Hydrochloric acid (HCl)
-
Deionized water
-
Silica gel for flash chromatography
Equipment:
-
100 mL Round-bottom flask
-
Ultrasonic bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-1H-pyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (0.484 g, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).[1]
-
Sonication: Place the flask in an ultrasonic bath and sonicate the mixture for 15 minutes. This aids in the homogenization and activation of the reagents.[1]
-
Addition of Benzyl Chloride: To the resulting mixture, add benzyl chloride (5.2 mL, 45 mmol) and allow the reaction to proceed overnight with stirring at room temperature.[1]
-
Work-up:
-
Add ethyl ether (20 mL) and deionized water (20 mL) to the reaction mixture.
-
Add 1 mL of 10% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer twice with 20 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate (10:1) eluent system.
-
The desired product, this compound, is obtained as a white solid.[1]
-
Expected Yield: 6.74 g (95%)[1]
Characterization Data:
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m, 2H), 5.29 (s, 2H)[1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9, 57.1[1] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Benzyl chloride is a lachrymator and should be handled with care.
-
Potassium hydroxide is corrosive; avoid contact with skin and eyes.
-
In case of inhalation of this compound, move the individual to fresh air.[1]
-
If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
In case of eye contact, flush with copious amounts of water and seek immediate medical attention.[1]
-
If ingested, rinse the mouth and do not induce vomiting; seek immediate medical attention.[1]
Diagrams
References
Application Notes and Protocols for the Functionalization of the C4-Position of the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the C4-position of the pyrazole ring. This position is a critical site for introducing molecular diversity, significantly influencing the pharmacological properties of pyrazole-containing compounds, which are prevalent in numerous approved drugs and clinical candidates.
Introduction to C4-Position Functionalization
The pyrazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities. The functionalization of the C4-position is of particular importance as it allows for the modulation of a compound's steric and electronic properties, which can fine-tune its binding affinity and selectivity for biological targets. Common strategies for C4-functionalization include electrophilic substitution reactions and modern transition-metal-catalyzed cross-coupling reactions. This document outlines protocols for several key transformations at the C4-position.
Key Experimental Protocols and Data
C4-Halogenation using N-Halosuccinimides
Halogenation of the pyrazole ring at the C4-position is a common and efficient transformation, often serving as a gateway to further functionalization through cross-coupling reactions. N-Halosuccinimides (NXS) are widely used as they are safe and effective halogenating agents.
Experimental Protocol: C4-Bromination of 3-aryl-1H-pyrazol-5-amines
A direct C-H bromination of 3-aryl-1H-pyrazol-5-amines can be achieved using N-bromosuccinimide (NBS) at room temperature.[1]
-
Materials:
-
3-phenyl-1-tosyl-1H-pyrazol-5-amine (1a)
-
N-bromosuccinimide (NBS) (2a)
-
n-hexane
-
-
Procedure:
-
To a solution of 3-phenyl-1-tosyl-1H-pyrazol-5-amine (1a) (0.2 mmol) in n-hexane, add N-bromosuccinimide (NBS) (2a) (0.3 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be purified by flash chromatography to yield the C-4 bromination product (3a).[1]
-
| Entry | Substrate | Halogenating Agent | Solvent | Yield (%) | Reference |
| 1 | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | n-hexane | 65 | [1] |
| 2 | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | ethanol | Low | [1] |
| 3 | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | 1,4-dioxane | Low | [1] |
C4-Nitration
Nitration introduces a nitro group at the C4-position, which can act as an electron-withdrawing group or be reduced to an amino group for further derivatization.
Experimental Protocol: C4-Nitration of Pyrazole
A one-pot, two-step method can be employed for the efficient synthesis of 4-nitropyrazole.[2]
-
Materials:
-
Pyrazole
-
Concentrated sulfuric acid
-
Fuming nitric acid (98%)
-
Fuming sulfuric acid (20%)
-
-
Procedure:
-
Preparation of Nitrosulfuric Acid: In a four-necked flask, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 to 10°C.[2]
-
Nitration:
-
At room temperature, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole to a separate four-necked flask. Stir the mixture for 30 minutes.[2]
-
Cool the flask in an ice-water bath and add the prepared fuming nitrosulfuric acid (25 mL) dropwise.[2]
-
After the addition is complete, raise the temperature to 50°C and continue the reaction for 1.5 hours.[2]
-
Pour the reaction mixture into 200 mL of ice water to precipitate the product.[2]
-
Filter the white solid, wash with ice water, and dry under vacuum to obtain 4-nitropyrazole.[2]
-
-
| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50 | 1.5 | 85 | [2] |
| Pyrazole | HNO₃ / H₂SO₄ | 90 | 6 | 56 | [2] |
| N-nitropyrazole | Concentrated H₂SO₄ | 90 | 24 | - | [2] |
C4-Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents at the C4-position of a pre-halogenated pyrazole.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole
This protocol describes a general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines starting from the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole.
-
Materials:
-
4-bromo-3,5-dinitro-1H-pyrazole
-
Aryl/heteroaryl/styryl boronic acid
-
XPhos Pd G2 precatalyst
-
Potassium carbonate (K₂CO₃)
-
Ethanol/Water solvent system
-
-
Procedure:
-
In a microwave vial, combine 4-bromo-3,5-dinitro-1H-pyrazole (1.0 equiv), the corresponding boronic acid (1.2 equiv), XPhos Pd G2 (0.02 equiv), and K₂CO₃ (2.0 equiv).
-
Add a mixture of ethanol and water as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time.
-
After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the 4-substituted dinitropyrazole.
-
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | - | [3] |
| 4-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | EtOH/H₂O | - | [4] |
C4-Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of C4-aminopyrazoles.
Experimental Protocol: Pd-catalyzed Amination of 4-bromo-1H-1-tritylpyrazole
This protocol details the amination of a protected 4-bromopyrazole with various amines using a palladium catalyst.[5][6]
-
Materials:
-
4-bromo-1H-1-tritylpyrazole (1Br)
-
Amine (e.g., piperidine, morpholine)
-
Pd(dba)₂
-
tBuDavePhos (ligand)
-
Potassium t-butoxide (tBuOK)
-
Xylene
-
-
Procedure:
-
To a microwave vial, add 4-bromo-1H-1-tritylpyrazole (1Br) (50.0 mg, 0.128 mmol), tBuDavePhos (8.8 mg, 0.0256 mmol, 20 mol%), Pd(dba)₂ (7.4 mg, 0.0128 mmol, 10 mol%), and potassium t-butoxide (28.8 mg, 0.257 mmol, 2.0 equiv) in xylene (2 mL).[6]
-
Add the desired amine (0.257 mmol, 2.0 equiv).[6]
-
Seal the vial and heat in a microwave reactor at 160°C for 10 minutes.[7]
-
After cooling, the reaction mixture is quenched, extracted, and purified by chromatography.
-
| Amine | Yield of 2a (%) | Reference |
| Piperidine | 60 | [5] |
| Morpholine | 67 | [5] |
| Pyrrolidine | 7 | [5] |
| Allylamine | 6 | [5] |
C4-Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings, including pyrazoles.
Experimental Protocol: Vilsmeier-Haack Formylation of Pyrazole
This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[8][9]
-
Materials:
-
Pyrazole
-
Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
-
Procedure:
-
Formation of Vilsmeier Reagent: In a flask, cool DMF and slowly add POCl₃ with stirring. The Vilsmeier reagent (a chloroiminium salt) is formed in situ.[9][10]
-
Formylation: Add the pyrazole substrate to the Vilsmeier reagent. The electron-rich pyrazole ring attacks the electrophilic carbon of the iminium salt.[10]
-
Hydrolysis: After the reaction is complete, the intermediate is hydrolyzed with water or an aqueous base to yield the 4-formylpyrazole.[9]
-
Visualizations
General Workflow for C4-Functionalization
Caption: General workflow for pyrazole C4-functionalization.
Decision Tree for Choosing a C4-Functionalization Method
Caption: Decision tree for selecting a C4-functionalization method.
Signaling Pathway Modulation by Celecoxib
Caption: Celecoxib signaling pathway modulation.
Applications in Drug Development
The functionalization of the C4-position of the pyrazole ring has led to the development of numerous clinically significant drugs.
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor used for the treatment of arthritis and pain.[11][12][13][14][15] The C4-phenylsulfonamide group is crucial for its selectivity and activity. Its mechanism involves the inhibition of prostaglandin synthesis, which mediates inflammation and pain.[12][15] Additionally, Celecoxib has shown anticancer effects by inhibiting the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling pathway and inducing apoptosis.[11][13]
-
CDK Inhibitors: C4-substituted pyrazoles have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[16][17][18][19][20][21] For instance, CAN508 is a di-amino pyrazole derivative that exhibits selective inhibition of CDK9.[16][18][19] The C4-substituent plays a critical role in the binding affinity and selectivity of these inhibitors.
The methodologies and data presented in these application notes provide a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the design and synthesis of novel pyrazole-based therapeutic agents.
References
- 1. scribd.com [scribd.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. Discovery of novel CDK inhibitors via scaffold hopping from CAN508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 20. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-4-bromo-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-benzyl-4-bromo-1H-pyrazole synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, covering two primary synthetic routes:
-
Route 1: Benzylation of 4-bromo-1H-pyrazole.
-
Route 2: Bromination of 1-benzyl-1H-pyrazole.
Route 1: Benzylation of 4-bromo-1H-pyrazole
This route is often preferred due to its typically high yields and selectivity.
Q1: My yield is significantly lower than the reported >90%. What are the common causes?
A1: Several factors can contribute to a lower than expected yield in the benzylation of 4-bromo-1H-pyrazole. Here are the most common culprits and their solutions:
-
Inadequate Base: Potassium hydroxide (KOH) is a common and effective base for this reaction. Ensure it is fresh and has not absorbed significant amounts of atmospheric moisture, which can reduce its reactivity. Consider using freshly ground KOH pellets. The amount of base is also critical; a molar excess is typically required to ensure complete deprotonation of the pyrazole.
-
Poor Quality Reagents: The purity of 4-bromo-1H-pyrazole and benzyl chloride is paramount. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate and overall yield, especially if the reaction appears sluggish. However, excessive heat can promote side reactions.
-
Inefficient Stirring: A heterogeneous mixture is common at the beginning of the reaction. Vigorous stirring is essential to ensure proper mixing and facilitate the reaction between the deprotonated pyrazole and benzyl chloride.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The most common impurities in this reaction are:
-
Unreacted 4-bromo-1H-pyrazole: This is easily identified by running a co-spot with the starting material. If a significant amount is present, consider increasing the reaction time or the amount of benzyl chloride.
-
Benzyl alcohol: This can form from the hydrolysis of benzyl chloride, especially if there is excess water in the reaction mixture.
-
Dibenzyl ether: This can be formed as a byproduct from the self-condensation of benzyl chloride under basic conditions.
Troubleshooting Decision Tree for Route 1
Caption: Troubleshooting workflow for the benzylation of 4-bromo-1H-pyrazole.
Route 2: Bromination of 1-benzyl-1H-pyrazole
Direct bromination of 1-benzyl-1H-pyrazole can be challenging, often leading to issues with regioselectivity and yield.
Q1: My main problem is low yield and the formation of multiple products. How can I improve the regioselectivity for the 4-bromo isomer?
A1: The key to a successful bromination of 1-benzyl-1H-pyrazole is controlling the reactivity of the brominating agent and the reaction conditions.
-
Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is a common choice, it can sometimes lead to a mixture of products, including di-brominated species, if not used carefully. A highly effective and regioselective method involves the use of sodium bromide (NaBr) with Oxone® in an aqueous medium. This system generates the active brominating species in situ and has been shown to favor monobromination at the C4 position.
-
Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.
-
Solvent: The choice of solvent can influence the outcome of the reaction. For NBS bromination, chlorinated solvents like dichloromethane (DCM) or chloroform are often used. For the NaBr/Oxone® system, an aqueous solvent system is employed.
Q2: I suspect I am getting di-brominated products. How can I avoid this?
A2: The formation of di-brominated pyrazoles (e.g., 4,5-dibromo-1-benzyl-1H-pyrazole) is a common side reaction. To minimize this:
-
Stoichiometry: Use a controlled amount of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Using a large excess will significantly increase the likelihood of di-bromination.
-
Slow Addition: Add the brominating agent slowly to the solution of 1-benzyl-1H-pyrazole. This helps to maintain a low concentration of the active bromine species in the reaction mixture, favoring mono-substitution.
-
Reaction Monitoring: Carefully monitor the progress of the reaction by TLC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
Q3: Are there other potential side reactions I should be aware of?
A3: Besides over-bromination, benzylic bromination (bromination on the -CH2- group of the benzyl substituent) can occur, especially when using NBS under radical-promoting conditions (e.g., with a radical initiator like AIBN or exposure to UV light). To avoid this, ensure the reaction is performed in the dark and without any radical initiators.
Troubleshooting Decision Tree for Route 2
Caption: Troubleshooting workflow for the bromination of 1-benzyl-1H-pyrazole.
Data Presentation
The following tables summarize reaction conditions and reported yields for the two synthetic routes to facilitate comparison.
Table 1: Benzylation of 4-bromo-1H-pyrazole (Route 1)
| Parameter | Condition | Reported Yield | Reference |
| Starting Material | 4-bromo-1H-pyrazole | 95% | [1] |
| Reagents | Benzyl chloride, Potassium hydroxide, Tetrabutylammonium bromide | [1] | |
| Solvent | Not specified, but likely a polar aprotic solvent or phase-transfer conditions | ||
| Temperature | Room temperature (overnight) | [1] | |
| Purification | Silica gel flash chromatography | [1] |
Table 2: Bromination of 1-benzyl-1H-pyrazole (Route 2) - Comparison of Methods
| Parameter | Method A: Traditional (e.g., NBS) | Method B: Optimized (NaBr/Oxone®) |
| Regioselectivity | Can be moderate, risk of side products | High for C4-monobromination |
| Yield | Often moderate | Generally improved |
| Reagents | N-Bromosuccinimide | Sodium bromide, Oxone® |
| Solvent | Typically chlorinated solvents (DCM, Chloroform) | Aqueous media |
| Conditions | Requires careful temperature control | Ambient temperature |
| Safety/Environmental | Use of hazardous solvents | Greener, uses water as solvent |
Experimental Protocols
Protocol 1: Synthesis of this compound via Benzylation (Route 1)
This protocol is adapted from a known high-yield procedure.[1]
Materials:
-
4-bromo-pyrazole (1.0 eq)
-
Potassium hydroxide (KOH) pellets (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Benzyl chloride (1.5 eq)
-
Ethyl ether
-
Water
-
Dilute hydrochloric acid (10%)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromo-pyrazole, tetrabutylammonium bromide, and potassium hydroxide pellets.
-
The mixture is subjected to ultrasonic treatment for 15 minutes.
-
Add benzyl chloride to the resulting mixture and allow it to stir overnight at room temperature.
-
After the reaction is complete, add ethyl ether and water.
-
Acidify the aqueous layer with dilute hydrochloric acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.
General Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis and purification of pyrazole derivatives.
Disclaimer: The information provided is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions.
References
Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 4-bromopyrazoles.
Troubleshooting Guide
This guide addresses common side reactions and experimental issues in a question-and-answer format. Quantitative data, where available, is summarized to help diagnose and resolve these problems.
Question 1: I am observing a significant amount of debromination of my 4-bromopyrazole starting material, resulting in the formation of pyrazole. How can I minimize this side reaction?
Answer:
Debromination is a common side reaction in Suzuki couplings of heteroaryl halides. It can be influenced by the reaction conditions and the nature of the pyrazole substrate. Here are key factors to consider and potential solutions:
-
N-H Acidity of the Pyrazole: Unprotected pyrazoles can have an acidic N-H proton. The resulting pyrazolate anion can affect the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen can significantly suppress this side reaction.[1]
-
Choice of Base and Solvent: The type and strength of the base, in combination with the solvent, play a crucial role. A weaker base or a less polar solvent might reduce the rate of debromination.
-
Catalyst System: The choice of palladium precursor and ligand is critical. Some ligands are more prone to inducing dehalogenation than others.
Troubleshooting Table: Minimizing Debromination of 4-Bromopyrazole
| Parameter | Condition A (High Debromination) | Condition B (Low Debromination) | Expected Outcome |
| Pyrazole Substrate | Unprotected 4-bromopyrazole | N-Protected 4-bromopyrazole (e.g., N-Boc, N-SEM) | Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[1] |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, CsF) or organic bases | Milder bases are generally less likely to promote debromination. |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[2] | Ligands like XPhos have been shown to be effective in couplings with nitrogen-rich heterocycles, often leading to higher yields of the desired product.[2] |
| Solvent | Protic solvents (e.g., alcohols) | Aprotic solvents (e.g., dioxane, toluene, THF) | Aprotic solvents are generally preferred for Suzuki couplings to avoid competitive reactions. |
Question 2: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is another frequent side reaction. It is often promoted by the presence of oxygen and can be influenced by the catalyst and reaction conditions.
-
Oxygen Contamination: The presence of molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[3]
-
Catalyst Precursor: Starting with a Pd(II) precursor can sometimes lead to initial homocoupling as it is reduced to the active Pd(0) species.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling.
Troubleshooting Table: Reducing Boronic Acid Homocoupling
| Parameter | Condition A (High Homocoupling) | Condition B (Low Homocoupling) | Expected Outcome |
| Atmosphere | Reaction performed open to air | Reaction performed under an inert atmosphere (e.g., Argon, Nitrogen) after thorough degassing of the solvent | Rigorous exclusion of oxygen is crucial to minimize homocoupling.[3] |
| Catalyst | High catalyst loading of a Pd(II) precursor | Use of a Pd(0) source or a pre-catalyst that rapidly forms the active Pd(0) species | Minimizes the presence of Pd(II) that can drive homocoupling. |
| Temperature | High reaction temperatures | Lower reaction temperatures | Lowering the temperature may reduce the rate of homocoupling relative to the desired cross-coupling. |
| Ligand | Less effective ligands | Bulky, electron-rich phosphines (e.g., SPhos) | SPhos has been shown to be effective in suppressing homocoupling in certain systems.[4] |
Question 3: I am getting a low yield of my desired product, and I suspect protodeboronation of my boronic acid is the issue. How can I address this?
Answer:
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct and consumption of the boronic acid. This is often a significant issue, especially with electron-deficient or heteroaryl boronic acids.
-
Presence of Water: Aqueous basic conditions can promote protodeboronation.
-
Base Strength: Strong bases can accelerate the rate of protodeboronation.
-
Temperature and Reaction Time: Prolonged reaction times at elevated temperatures can lead to increased protodeboronation.
Troubleshooting Table: Mitigating Protodeboronation
| Parameter | Condition A (High Protodeboronation) | Condition B (Low Protodeboronation) | Expected Outcome |
| Solvent System | Aqueous base in a protic solvent | Anhydrous conditions or use of a biphasic system with minimal water | Minimizing water content can significantly reduce protodeboronation. |
| Base | Strong aqueous bases (e.g., NaOH, K₂CO₃ in water) | Anhydrous bases (e.g., powdered K₃PO₄, CsF) | Using a solid, anhydrous base can be beneficial. |
| Boronic Acid Derivative | Boronic acid | Boronic ester (e.g., pinacol ester) or trifluoroborate salt | These derivatives can be more stable and less prone to protodeboronation, releasing the boronic acid slowly under the reaction conditions. |
| Reaction Conditions | High temperature and long reaction time | Lower temperature and shorter reaction time | Optimizing for the fastest possible cross-coupling will minimize the time for protodeboronation to occur. |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole with Arylboronic Acids [2]
This protocol is adapted from a reported procedure for the successful coupling of unprotected 4-bromopyrazole.
Materials:
-
4-Bromopyrazole
-
Arylboronic acid
-
[1,1'-Bis(dicyclohexylphosphino)ferrocene]dichloropalladium(II) (Pd(dcpf)Cl₂) or a similar palladium pre-catalyst with a bulky, electron-rich ligand like XPhos.
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%).
-
To the solid mixture, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C in a preheated oil bath.
-
The reaction progress is monitored by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.
Table of Expected Yields for Suzuki Coupling of 4-Bromopyrazole with Various Boronic Acids [2]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |
| 3 | 4-Trifluoromethylphenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | 61 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1H-pyrazole | 75 |
| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-1H-pyrazole | 65 |
Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h. Yields are for the isolated product.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 4-bromopyrazole sluggish or not going to completion?
A1: Several factors can contribute to a sluggish reaction. The C4 position of the pyrazole ring can be less reactive than other positions.[2] Ensure your palladium catalyst is active; using a pre-catalyst can be beneficial. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands like XPhos or SPhos are often necessary for coupling with heteroaryl chlorides and bromides.[2] Additionally, ensure your reagents are pure and the solvent is anhydrous, as impurities and water can deactivate the catalyst.
Q2: Do I need to protect the N-H of my 4-bromopyrazole?
A2: While successful couplings have been reported with unprotected 4-bromopyrazole, N-protection can be advantageous.[2] As mentioned in the troubleshooting guide, an unprotected N-H can lead to debromination. If you are observing significant debromination, protecting the pyrazole nitrogen with a group like Boc or SEM is a recommended strategy to try.[1]
Q3: What is the best base to use for the Suzuki coupling of 4-bromopyrazoles?
A3: Potassium phosphate (K₃PO₄) is a commonly used and effective base for Suzuki couplings of nitrogen-containing heterocycles.[2] Other bases like cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be effective. The optimal base may depend on the specific substrates and other reaction conditions. It is often worthwhile to screen a few different bases.
Q4: Can I use a different palladium catalyst?
A4: Yes, but the choice of catalyst is critical. Simple catalysts like Pd(PPh₃)₄ may not be effective for this transformation. Modern palladium pre-catalysts incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are generally more successful for challenging substrates like 4-bromopyrazoles.[2]
Q5: My boronic acid is not very stable. What can I do?
A5: If your boronic acid is prone to decomposition or protodeboronation, consider converting it to a more stable derivative, such as a pinacol ester or a trifluoroborate salt (MIDA boronates are also an option). These derivatives can be more robust and slowly release the active boronic acid under the reaction conditions, which can help to minimize side reactions.
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling side reactions.
Caption: Experimental workflow for Suzuki coupling of 4-bromopyrazole.
References
"optimization of catalyst loading for cross-coupling of 1-benzyl-4-bromo-1H-pyrazole"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of catalyst loading for the cross-coupling of 1-benzyl-4-bromo-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: The most common and effective cross-coupling reactions for the functionalization of this compound are Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These palladium-catalyzed methods allow for the formation of carbon-carbon and carbon-nitrogen bonds at the C4 position of the pyrazole ring.
Q2: How do I choose the appropriate palladium catalyst and ligand?
A2: The choice of catalyst and ligand is crucial for a successful cross-coupling reaction and often requires screening. For Suzuki-Miyaura reactions with 4-bromopyrazoles, common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf), while bulky biarylphosphine ligands like XPhos and SPhos are also effective. For Buchwald-Hartwig amination, ligands such as tBuDavePhos have shown success with structurally similar 4-bromopyrazoles. The optimal choice will depend on the specific coupling partner and reaction conditions.
Q3: What is a typical starting catalyst loading for optimization?
A3: A typical starting palladium catalyst loading for initial screening is between 1-5 mol%. If the reaction is sluggish or low yielding, increasing the catalyst loading may be necessary. However, for process optimization and cost-effectiveness, the goal is to reduce the catalyst loading to the lowest effective level, often in the range of 0.1-1 mol%.
Q4: Why is my reaction showing low or no conversion?
A4: Low or no conversion can be attributed to several factors:
-
Inactive Catalyst: The palladium(0) active species may not be generated efficiently from the precatalyst, or the catalyst may have decomposed.
-
Poor Ligand Choice: The selected ligand may not be suitable for the specific transformation.
-
Inappropriate Base or Solvent: The base may not be strong enough to facilitate transmetalation (in Suzuki-Miyaura) or the solvent may not be optimal for solubility and reaction kinetics.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
Q5: What are common side reactions, and how can I minimize them?
A5: Common side reactions include:
-
Dehalogenation: Reduction of the C-Br bond to a C-H bond is a known side reaction for brominated heterocycles.[1][2][3][4][5] This can be minimized by using appropriate ligands and ensuring the reaction is strictly anaerobic.
-
Homocoupling of Boronic Acids (Suzuki-Miyaura): This side reaction is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can suppress homocoupling.
-
Protodeborylation (Suzuki-Miyaura): The boronic acid can be protonated and removed from the catalytic cycle. Using anhydrous solvents and an appropriate base can mitigate this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium precatalyst.- Ensure proper generation of the active Pd(0) species. |
| Ineffective ligand | - Screen a panel of ligands with varying steric and electronic properties (e.g., phosphines, N-heterocyclic carbenes). | |
| Incorrect base or solvent | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Test various solvents or solvent mixtures to improve solubility and reaction rates. | |
| Insufficient temperature | - Gradually increase the reaction temperature. | |
| Significant Dehalogenation of Starting Material | Reductive side reaction | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).- Screen different ligands; sometimes a more electron-rich ligand can suppress this pathway. |
| Hydrogen source in the reaction | - Use anhydrous solvents and reagents. | |
| Formation of Boronic Acid Homocoupling Product (Suzuki-Miyaura) | Presence of oxygen | - Thoroughly degas the solvent and reaction mixture (e.g., by sparging with an inert gas or freeze-pump-thaw cycles). |
| Catalyst decomposition | - Use a more stable palladium precatalyst. | |
| Low Yield with High Conversion | Product instability | - Analyze the reaction mixture at different time points to check for product degradation.- Consider a milder workup procedure. |
| Difficult purification | - Optimize the chromatographic separation method. | |
| Reaction Stalls at Partial Conversion | Catalyst deactivation | - Add a fresh portion of catalyst and ligand.- Consider using a more robust catalyst system. |
Data Presentation: Catalyst and Ligand Screening (Illustrative)
The following tables provide examples of typical starting points for catalyst, ligand, and base screening for Suzuki-Miyaura and Sonogashira reactions based on literature for similar 4-bromopyrazole substrates.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Screening |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | Screening |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 90 | Screening |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | Screening |
Table 2: Illustrative Conditions for Sonogashira Coupling of this compound
| Entry | Palladium Precatalyst (mol%) | Copper(I) Salt (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 60 |
| 2 | Pd(OAc)₂ (1) | CuI (2) | - | Piperidine | DMF | 80 |
| 3 | Pd(PPh₃)₄ (3) | CuI (5) | - | Diisopropylamine | Toluene | 90 |
| 4 | PdCl₂(MeCN)₂ (2) | - (Copper-free) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the degassed solvent (e.g., dioxane).
-
Add the catalyst/ligand solution to the reaction vessel via syringe.
-
If using an aqueous base, add the degassed water to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Cross-Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) salt (e.g., CuI).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise with stirring.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
"purification of 1-benzyl-4-bromo-1H-pyrazole from reaction byproducts"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-benzyl-4-bromo-1H-pyrazole from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities include unreacted starting materials such as 4-bromo-1H-pyrazole and benzyl chloride. Additionally, a significant byproduct can be the regioisomer, 1-benzyl-5-bromo-1H-pyrazole, formed during the N-alkylation of the unsymmetrical 4-bromo-1H-pyrazole ring. Over-alkylation leading to quaternary pyrazolium salts is also a possibility, though typically less common under standard reaction conditions.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. Use a suitable mobile phase, such as a hexane/ethyl acetate mixture (e.g., 10:1 v/v), to separate the desired product from impurities. The product and byproducts can be visualized under UV light.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for pure this compound is in the range of 51-52°C.[1] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q4: Is this compound stable on silica gel?
A4: Yes, this compound is generally stable on silica gel, making silica gel flash chromatography a suitable method for its purification.[1]
Troubleshooting Guides
Issue 1: The final product is an oil and does not solidify.
-
Possible Cause 1: Residual Solvent: The product may still contain residual solvent from the workup, such as diethyl ether or ethyl acetate.
-
Solution: Ensure the product is dried under high vacuum for an extended period to remove all traces of solvent. Gentle heating (e.g., 30-40°C) under vacuum can aid in this process.
-
-
Possible Cause 2: Presence of Impurities: The presence of unreacted starting materials or the regioisomeric byproduct can lower the melting point of the mixture, resulting in an oil.
-
Solution: Purify the crude product using silica gel flash chromatography or recrystallization to remove these impurities.
-
Issue 2: Silica gel column chromatography yields are low.
-
Possible Cause 1: Incorrect Solvent System: The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.
-
Solution: Optimize the solvent system using TLC before running the column. A good starting point for this compound is a hexane/ethyl acetate gradient.[1]
-
-
Possible Cause 2: Co-elution of Product and Byproducts: The regioisomeric byproduct, 1-benzyl-5-bromo-1H-pyrazole, may have a similar polarity to the desired product, leading to co-elution.
-
Solution: Use a shallow solvent gradient during column chromatography to improve separation. If co-elution is still an issue, a subsequent recrystallization step may be necessary.
-
Issue 3: Recrystallization does not yield pure crystals.
-
Possible Cause 1: Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures, or it may not dissolve the impurities well enough at high temperatures.
-
Solution: Perform a solvent screen to find a suitable recrystallization solvent. Good candidates for pyrazole derivatives are often alcohols (e.g., ethanol, isopropanol) or a mixed solvent system like ethanol/water. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
-
Possible Cause 2: Cooling the Solution Too Quickly: Rapid cooling can lead to the precipitation of impurities along with the product.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 51-52°C | [1] |
| Molecular Weight | 237.1 g/mol | [1] |
| Typical Yield (Post-Chromatography) | ~95% | [1] |
| TLC Mobile Phase (Hexane:Ethyl Acetate) | 10:1 (v/v) | [1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol is based on a reported synthesis of this compound.[1]
-
Preparation of the Column:
-
Dry pack a glass column with silica gel (230-400 mesh).
-
Wet the silica gel with the initial, low-polarity eluent (e.g., 100% hexane).
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture, such as hexane/ethyl acetate (10:1 v/v).
-
Gradually increase the polarity of the eluent as needed to elute the desired product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a white solid.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to each tube.
-
A suitable solvent will dissolve the compound when heated but not at room temperature. A mixed solvent system (e.g., ethanol/water) can also be tested.
-
-
Dissolution:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Preventing Dehalogenation of 1-benzyl-4-bromo-1H-pyrazole in Coupling Reactions
Welcome to the technical support center for chemists and researchers working with 1-benzyl-4-bromo-1H-pyrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
Dehalogenation, the premature removal of the bromine atom from your pyrazole substrate, is a frequent and troublesome side reaction in various coupling methodologies. This guide provides a systematic approach to diagnosing and mitigating this issue in Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions.
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of 1-benzyl-1H-pyrazole as a major byproduct.
-
Low yield of the desired 4-aryl-1-benzyl-1H-pyrazole product.
-
Inconsistent reaction outcomes.
Possible Causes & Solutions:
| Parameter | Possible Cause | Recommended Solution |
| Ligand | The phosphine ligand is not sufficiently electron-rich or sterically hindering to promote reductive elimination over dehalogenation. | Switch to bulkier, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These can accelerate the desired coupling pathway. |
| Base | The base is too strong or is promoting a competitive hydrodehalogenation pathway. | Use a weaker inorganic base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOtBu. The choice of base can be critical in minimizing dehalogenation.[1] |
| Temperature | High reaction temperatures can favor the dehalogenation side reaction. | Reduce the reaction temperature. If the reaction is sluggish at lower temperatures, consider a more active catalyst system. |
| Solvent | Protic solvents or impurities can act as a hydride source, leading to dehalogenation. | Ensure the use of anhydrous solvents. A mixture of a polar aprotic solvent like dioxane with water is often effective for Suzuki couplings. |
| Catalyst Precursor | The palladium precursor and its activation may influence the formation of species that lead to dehalogenation. | Consider using a pre-formed catalyst like a palladacycle (e.g., XPhos Pd G2) which can offer more controlled and reproducible results.[1] |
| Substrate Reactivity | While bromo-pyrazoles are generally less prone to dehalogenation than their iodo counterparts, the electronic nature of the pyrazole ring can still play a role.[1][2] | If possible, consider using the corresponding 4-chloro-1-benzyl-1H-pyrazole, as chloro-arenes can sometimes be less susceptible to dehalogenation, although they require more active catalyst systems. |
Issue 2: Prevalent Dehalogenation in Sonogashira Coupling
Symptoms:
-
Significant formation of 1-benzyl-1H-pyrazole alongside the desired 4-alkynyl-1-benzyl-1H-pyrazole.
-
Homocoupling of the terminal alkyne (Glaser coupling) is also observed.
Possible Causes & Solutions:
| Parameter | Possible Cause | Recommended Solution |
| Copper Co-catalyst | The presence of a copper co-catalyst, while often accelerating the reaction, can sometimes contribute to side reactions. | Consider a copper-free Sonogashira protocol. This can be particularly effective in minimizing homocoupling and may also reduce dehalogenation. |
| Base | The amine base can influence the reaction outcome. | Use a bulky amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). In some cases, an inorganic base like Cs₂CO₃ can be beneficial. |
| Ligand | The ligand may not be optimal for stabilizing the palladium catalyst throughout the catalytic cycle. | For copper-free conditions, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can be effective. |
| Solvent | The solvent can affect catalyst stability and reactivity. | Use polar aprotic solvents like DMF or THF. Ensure the solvent is anhydrous and deoxygenated. |
| Temperature | Elevated temperatures can promote catalyst decomposition and side reactions. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at room temperature and gently heating if necessary. |
Issue 3: Dehalogenation as a Major Pathway in Buchwald-Hartwig Amination
Symptoms:
-
Formation of 1-benzyl-1H-pyrazole instead of the desired 4-amino-1-benzyl-1H-pyrazole.
-
Low conversion of the starting material.
Possible Causes & Solutions:
| Parameter | Possible Cause | Recommended Solution |
| Ligand | The ligand is not promoting efficient C-N bond formation, leading to competing dehalogenation. | Employ bulky, electron-rich biaryl phosphine ligands such as BrettPhos, RuPhos, or XPhos, which are known to be effective for C-N coupling. |
| Base | A strong base is often required, but it can also promote dehalogenation. | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base is often substrate-dependent and may require screening. |
| Amine Coupling Partner | Amines with β-hydrogens can undergo β-hydride elimination from the palladium complex, leading to dehalogenation of the aryl halide. | If the desired amine has β-hydrogens and dehalogenation is a major issue, consider alternative synthetic routes. For amines without β-hydrogens, the reaction is generally more successful. |
| Temperature | High temperatures can lead to catalyst decomposition and an increase in side reactions. | Optimize the reaction temperature. Modern catalyst systems for Buchwald-Hartwig amination often allow for lower reaction temperatures. |
| Solvent | The choice of solvent can influence the solubility of the base and the stability of the catalytic species. | Toluene, dioxane, and THF are commonly used solvents. Ensure the solvent is anhydrous. |
Issue 4: Hydrodehalogenation Dominating in Heck Reaction
Symptoms:
-
The primary product is 1-benzyl-1H-pyrazole instead of the desired 4-alkenyl-1-benzyl-1H-pyrazole.
-
Low yield of the coupled product.
Possible Causes & Solutions:
| Parameter | Possible Cause | Recommended Solution |
| Hydride Source | The base (e.g., triethylamine) or solvent can act as a hydride source, leading to hydrodehalogenation. | Consider using a non-coordinating base like a hindered amine (e.g., proton sponge) or an inorganic base such as K₂CO₃ or Ag₂CO₃. |
| Ligand | The ligand may not be promoting the desired migratory insertion and β-hydride elimination pathway of the Heck reaction efficiently. | Use phosphine ligands like PPh₃ or P(o-tol)₃. For more challenging substrates, bulky phosphine ligands or NHC ligands may be beneficial. |
| Additives | The reaction conditions may favor the hydrodehalogenation pathway. | The addition of a halide source, such as NaBr or a phase-transfer catalyst like TBAB, can sometimes suppress dehalogenation by promoting the desired catalytic cycle.[3] |
| Temperature | High temperatures can increase the rate of dehalogenation. | Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing the side reaction. |
| Solvent | Protic or coordinating solvents can interfere with the catalytic cycle. | Use polar aprotic solvents such as DMF, DMAc, or NMP. |
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common problem with this compound?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions of many aryl halides. For pyrazole systems, the electron-rich nature of the heterocyclic ring can influence the stability of the organopalladium intermediates. The N-benzyl group also contributes to the electronic properties of the molecule. The mechanism of dehalogenation often involves the formation of a palladium-hydride species which can then undergo reductive elimination with the pyrazole moiety to give the dehalogenated product.
Q2: Can the choice of the halogen (Cl, Br, I) on the pyrazole affect the extent of dehalogenation?
A2: Yes, the nature of the halogen is a critical factor. Generally, for pyrazole systems, the propensity for dehalogenation follows the order I > Br > Cl.[1][2] Aryl iodides are more reactive towards oxidative addition but are also more susceptible to dehalogenation. Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides are less reactive and require more specialized and active catalyst systems, but they can be less prone to dehalogenation.
Q3: Is N-protection of the pyrazole ring necessary to prevent dehalogenation?
A3: For N-unsubstituted pyrazoles or pyrroles, dehalogenation can be a significant issue, and N-protection is often a successful strategy to mitigate this.[4] In your case, the pyrazole nitrogen is already substituted with a benzyl group, which acts as a protecting group. Therefore, additional N-protection is not necessary. However, the electronic and steric nature of the N-substituent can still influence the reaction outcome.
Q4: How can I quantitatively assess the extent of dehalogenation in my reaction?
A4: The most common methods for quantifying the ratio of the desired product to the dehalogenated byproduct are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) using an internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the product ratio in the crude reaction mixture by integrating characteristic peaks for each compound.
Q5: Are there any general "best practices" to minimize dehalogenation regardless of the coupling reaction type?
A5: Yes, some general principles apply across different coupling reactions:
-
Use high-purity reagents and solvents: Water and other protic impurities can be sources of hydrides.
-
Thoroughly degas your reaction mixture: Oxygen can degrade phosphine ligands and affect the catalyst's performance.
-
Optimize catalyst and ligand loading: Using the lowest effective catalyst and ligand concentration can sometimes reduce side reactions.
-
Screen reaction parameters: A systematic screening of ligands, bases, solvents, and temperatures is often the most effective way to identify optimal conditions for your specific substrate and coupling partners.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for optimizing coupling reactions with this compound. Note: These are illustrative and will likely require optimization for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC, GC, or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand (e.g., PPh₃, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equiv), and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC, GC, or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Workflow for Dehalogenation
Caption: A flowchart for troubleshooting dehalogenation in coupling reactions.
Competing Catalytic Cycles: Coupling vs. Dehalogenation
Caption: Competing pathways of coupling and dehalogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of substituted pyrazoles, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when multiple products could potentially be formed. In pyrazole synthesis, a common challenge arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles. Managing regioselectivity is crucial for ensuring the synthesis of the desired isomer, which is often the one with specific biological activity.
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The Knorr condensation reaction's regioselectivity is governed by several factors. Reasonable selectivity is typically achieved when the 1,3-dicarbonyl compound or the hydrazine has significant steric or electronic bias.[1] Key influencing factors include:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway.
-
Electronic Effects: Electron-withdrawing or electron-donating groups can influence the reactivity of the carbonyl carbons and the hydrazine nitrogens.
-
Reaction pH: The initial nucleophilic attack can be directed by controlling the reaction's acidity or basicity. Under basic conditions, the more nucleophilic nitrogen of the hydrazine attacks first, while under acidic conditions, protonation can alter the nucleophilicity, leading to a different outcome.[1]
-
Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[2][3]
-
Temperature: Reaction temperature can be a critical factor in determining the course of the reaction.[4]
Q3: Are there alternative methods to the Knorr condensation for achieving high regioselectivity?
A3: Yes, several alternative methods have been developed to overcome the regioselectivity issues of the classical Knorr condensation.[1] These include:
-
Use of 1,3-Dicarbonyl Surrogates: β-enaminones are frequently used as surrogates for 1,3-dicarbonyls to achieve better regio-control.[1]
-
1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene.[1][5][6] It offers a different pathway to the pyrazole core and can provide excellent regioselectivity.
-
Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts like Lewis acids.[7][8]
Q4: How does microwave-assisted synthesis affect the regioselectivity and yield of pyrazoles?
A4: Microwave-assisted organic synthesis (MAOS) has become a powerful tool in heterocyclic chemistry. It often leads to drastically reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods.[9][10][11] The selective dielectric heating can sometimes favor the formation of one regioisomer over another, providing a practical method for controlling the reaction outcome.[9][10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Formation of a Nearly 1:1 Mixture of Isomers
This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties.
Troubleshooting Steps:
-
Modify the Solvent System: This is often the simplest and most effective first step. Switch from standard protic solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase the preference for one regioisomer.[2][3]
-
Adjust Reaction pH:
-
Forcing acidic conditions (e.g., adding acetic acid) can protonate the more basic nitrogen of the substituted hydrazine, altering the initial site of attack.[1]
-
Using basic conditions can favor the attack of the more nucleophilic nitrogen atom.
-
-
Introduce a Catalyst: Lewis acid catalysts (e.g., Yb(PFO)₃, SmCl₃) can activate the dicarbonyl compound and may favor one reaction pathway over the other, leading to improved regioselectivity.[7][8]
-
Employ Microwave Irradiation: Experiment with microwave-assisted synthesis. The rapid and uniform heating can sometimes enhance the formation of the thermodynamically favored product, improving the isomeric ratio.[9][12]
Issue 2: The Major Product is the Undesired Regioisomer
This occurs when the inherent electronics and sterics of your substrates favor the formation of the wrong isomer under standard conditions.
Troubleshooting Steps:
-
Utilize a Dicarbonyl Surrogate: The most robust solution is often to change the synthetic approach. Instead of a 1,3-diketone, use a β-enaminone or an α-oxoketene N,S-acetal.[1] These substrates introduce a pre-defined difference in reactivity between the two electrophilic centers, forcing the reaction to proceed with high regioselectivity.
-
Switch Synthetic Strategy: Move from a condensation reaction to a [3+2] cycloaddition. For example, reacting an N-arylhydrazone with a nitroolefin can provide access to 1,3,5-trisubstituted pyrazoles with excellent regio-control.[13]
-
Alter Hydrazine Reactivity: If possible, modify the substituent on the hydrazine. For instance, using an in-situ generated 1-formyl-1-methylhydrazine can direct the cyclization to yield a single regioisomer.[7][8]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine [2][3]
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) |
| Ethanol (EtOH) | 36 : 64 | 99 |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 99 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 98 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Sugar-Based Pyrazole Derivative [11]
| Method | Solvent | Reaction Time (min) | Yield (%) |
| Conventional (Reflux) | H₂O | 300 | 0 |
| Microwave (500 W, 100 °C) | H₂O | 15 | 88 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Methylpyrazoles Using Fluorinated Alcohols
-
Materials: Unsymmetrical 1,3-diketone (1.0 mmol), methylhydrazine (1.1 mmol), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).
-
Procedure:
-
Dissolve the 1,3-diketone in HFIP in a round-bottom flask equipped with a magnetic stirrer.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
-
Protocol 2: General Microwave-Assisted Synthesis of Pyrazoles
-
Materials: A suitable α,β-unsaturated ketone (1.0 mmol), an arylhydrazine (1.1 mmol), and glacial acetic acid (5 mL).
-
Procedure:
-
Combine the α,β-unsaturated ketone and the arylhydrazine in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid as the solvent and catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 300-400 W) and temperature (e.g., 120 °C) for 5-10 minutes.[9]
-
After the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Visualizations
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. chim.it [chim.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
"common impurities in the synthesis of 1-benzyl-4-bromo-1H-pyrazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-4-bromo-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on the typical synthetic route involving the benzylation of 4-bromo-1H-pyrazole, the following are potential impurities:
-
Unreacted Starting Materials:
-
4-bromo-1H-pyrazole
-
Benzyl chloride
-
-
Regioisomers:
-
This compound (desired product)
-
2-Benzyl-4-bromo-1H-pyrazole (potential regioisomeric impurity)
-
-
Over-alkylation Products:
-
1,2-Dibenzyl-4-bromo-1H-pyrazolium salt
-
-
Solvent and Reagent Residues:
-
Residual solvents from workup and purification (e.g., ethyl acetate, hexanes, diethyl ether).
-
Tetrabutylammonium bromide (if used as a phase-transfer catalyst).[1]
-
-
By-products from Side Reactions:
-
Products resulting from the degradation of starting materials or the product under the reaction conditions.
-
Q2: How can I distinguish between the desired this compound and its regioisomer, 2-benzyl-4-bromo-1H-pyrazole?
A2: The two regioisomers can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shift of the pyrazole ring protons and the benzylic protons will be different for the two isomers. In this compound, the characteristic peaks are δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m, 2H), 5.29 (s, 2H).[1] The corresponding peaks for the 2-benzyl isomer would show different chemical shifts.
-
¹³C NMR: The carbon chemical shifts of the pyrazole ring and the benzyl group will also differ between the two isomers. For the 1-benzyl isomer, key signals appear at δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9, 57.1.[1]
-
2D NMR techniques (e.g., HMBC, NOESY): These can definitively establish the connectivity and spatial relationship between the benzyl group and the pyrazole ring.
Q3: What is the role of tetrabutylammonium bromide in the synthesis?
A3: Tetrabutylammonium bromide (TBAB) is often used as a phase-transfer catalyst in this synthesis.[1] In a reaction involving a solid base (like potassium hydroxide) and an organic solvent, the reactants may exist in different phases. TBAB facilitates the transfer of the pyrazole anion from the solid phase to the organic phase, where it can react with benzyl chloride, thereby increasing the reaction rate and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Ensure efficient stirring to maximize contact between reactants. - Extend the reaction time. - Confirm the quality and reactivity of the starting materials. - In phase-transfer catalyzed reactions, ensure the catalyst is active. |
| Inefficient extraction or purification. | - Optimize the extraction procedure (e.g., adjust pH, use appropriate solvents). - For column chromatography, select an appropriate solvent system for good separation. A common system is hexane/ethyl acetate (10:1).[1] | |
| Presence of Unreacted 4-bromo-1H-pyrazole | Insufficient amount of benzyl chloride. | - Use a slight excess of benzyl chloride (e.g., 1.5 equivalents).[1] |
| Incomplete reaction. | - See "Low Yield of Product" section. | |
| Presence of Unreacted Benzyl Chloride | Use of a large excess of benzyl chloride. | - Use a more moderate excess of benzyl chloride. - Quench the reaction with a suitable reagent to consume excess benzyl chloride before workup. |
| Formation of Regioisomer (2-benzyl-4-bromo-1H-pyrazole) | Reaction conditions favoring the formation of the kinetic or thermodynamic product. | - While the 1-benzyl isomer is generally favored, reaction temperature and base strength can influence regioselectivity. Lowering the reaction temperature may improve selectivity.[2][3] - Careful purification by column chromatography is often required to separate regioisomers.[2] |
| Product is an Oil or Gummy Solid Instead of a White Solid | Presence of impurities. | - Recrystallize the product from a suitable solvent system. - Perform thorough purification by column chromatography. |
| Residual solvent. | - Dry the product under high vacuum for an extended period. |
Experimental Protocols
Synthesis of this compound [1]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-pyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (484 mg, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).
-
Sonication: Subject the mixture to ultrasonic treatment for 15 minutes.
-
Addition of Benzyl Chloride: Add benzyl chloride (5.2 mL, 45 mmol) to the mixture.
-
Reaction: Allow the reaction to stand overnight at room temperature.
-
Workup:
-
Add diethyl ether (20 mL) and water (20 mL).
-
Add dilute hydrochloric acid (1 mL, 10%) to neutralize the excess base.
-
Separate the organic layer and wash it with water (2 x 20 mL).
-
Dry the organic layer with magnesium sulfate (MgSO₄).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate (10:1) eluent system to yield this compound as a white solid.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways.
References
Technical Support Center: Removing Unreacted 4-Bromopyrazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing unreacted 4-bromopyrazole from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the first step I should take to remove unreacted 4-bromopyrazole?
A1: The most straightforward initial approach is an aqueous work-up, specifically an acid-base extraction. 4-Bromopyrazole, like other pyrazoles, is basic due to its nitrogen atoms. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), you can protonate the 4-bromopyrazole, forming a water-soluble salt.[1][2] This salt will partition into the aqueous layer, effectively separating it from a neutral or acidic desired product that remains in the organic layer.[2]
Q2: My desired product is also a base. How can I separate it from 4-bromopyrazole?
A2: If both your product and 4-bromopyrazole are basic, a simple acid-base extraction will not work as both compounds would move into the aqueous layer. In this scenario, you must rely on differences in physical properties. The two primary methods to consider are:
-
Flash Column Chromatography: This is often the most effective method if the two compounds have different polarities, which can be assessed using Thin Layer Chromatography (TLC). Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and heptane/hexane) to maximize the separation of the spots on the TLC plate.[3][4]
-
Recrystallization: This method is viable if your product is a solid and has significantly different solubility from 4-bromopyrazole in a particular solvent.[5] You will need to screen various solvents to find one that dissolves your product at high temperatures but not at low temperatures, while the 4-bromopyrazole impurity either remains in solution upon cooling or is insoluble from the start.[6]
Q3: The Rf values of my product and 4-bromopyrazole are too close on TLC. What can I do?
A3: Close Rf values present a challenge for chromatographic separation. Here are a few strategies:
-
Optimize the Mobile Phase: Systematically test a range of solvent systems. Adding a small amount of a third solvent (e.g., triethylamine for basic compounds, or methanol for more polar elution) can sometimes significantly alter the selectivity and improve separation.
-
Change the Stationary Phase: If silica gel isn't providing adequate separation, consider using alumina (neutral or basic), which can offer different selectivity for basic compounds.[3]
-
Consider Recrystallization: Even if chromatography is difficult, recrystallization may still be a highly effective option if a suitable solvent can be identified. This technique purifies based on differences in solubility and crystal lattice formation, not just polarity.[5]
Q4: I have a large-scale reaction (>10 g). Is column chromatography practical?
A4: While possible, large-scale column chromatography can be resource-intensive, requiring large volumes of solvent and significant amounts of stationary phase. For large-scale purifications, it is often more efficient to first attempt recrystallization.[5] Another effective industrial method for purifying pyrazoles is to dissolve the crude mixture in a suitable organic solvent, treat it with an acid to form the pyrazole salt, and then crystallize this salt from the solution.[7][8] This can be a highly effective way to remove large quantities of impurities.
Q5: What physical properties of 4-bromopyrazole can I use to my advantage during purification?
A5: Knowing the properties of 4-bromopyrazole is critical for designing a purification strategy. Key properties are summarized in the table below. Its solid form and defined melting point make it a good candidate for removal via recrystallization. Its basicity is the key to removal by acid-base extraction.[1][2]
Data Presentation
A summary of the physical properties of 4-bromopyrazole and suggested solvent systems are provided below to assist in the development of a purification strategy.
| Property | Value | Purification Relevance |
| Molecular Weight | 146.97 g/mol | Standard property for calculations. |
| Appearance | White to cream crystalline solid[9] | Useful for visual identification of crystals. |
| Melting Point | 93-96 °C | A significant depression or broadening of the product's melting point may indicate contamination. Useful for characterization post-purification. |
| Boiling Point | 250-260 °C | High boiling point means it is not volatile and will remain in the crude mixture after solvent evaporation. |
| Solubility | Soluble in Chloroform, DMSO, Methanol, Ethanol.[9] | Provides starting points for selecting recrystallization or chromatography solvents. |
| Basicity | The pyrazole ring is basic. | Allows for selective extraction into an aqueous acid layer.[1][2] |
| Chromatography Solvents | Typical eluents include mixtures of ethyl acetate and hexanes/heptane.[4][10] | A starting point for TLC and column chromatography method development. |
| Recrystallization Solvents | Methanol has been used for pyrazole derivatives.[11] Screening is necessary. | A potential solvent to test for purification by recrystallization. |
Experimental Protocols
Here are detailed methodologies for the key purification techniques.
Protocol 1: Acid-Base Extraction
This protocol is ideal for separating basic 4-bromopyrazole from a neutral or acidic product.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the protonated 4-bromopyrazole salt) into a flask.
-
Repeat: Repeat the acidic wash (steps 2-3) one or two more times to ensure complete removal of the 4-bromopyrazole.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter off the drying agent, and concentrate the solvent using a rotary evaporator to obtain the purified product.[12]
Protocol 2: Flash Column Chromatography
Use this protocol when acid-base extraction is not suitable (e.g., your product is also basic) and TLC shows good separation.
-
TLC Analysis: Determine the optimal solvent system (eluent) that provides a good separation between your product and 4-bromopyrazole (ideally a ΔRf > 0.2). A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
This protocol is effective for purifying solid products when there is a suitable solubility difference.
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude solid in various solvents (e.g., methanol, ethanol, isopropanol, water, ethyl acetate, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[6]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven to remove all traces of solvent.
Logical Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate work-up procedure.
Caption: Decision tree for selecting a purification method.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. 4-Bromopyrazole CAS#: 2075-45-8 [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. jetir.org [jetir.org]
- 12. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Solvent Effects on the N-Benzylation of Pyrazoles
Welcome to the technical support center for the N-benzylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your reaction conditions, with a specific focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-benzylation of pyrazoles?
The primary challenges in the N-benzylation of pyrazoles are controlling regioselectivity (N1 vs. N2 benzylation), maximizing yield, and preventing common side reactions. The choice of solvent plays a pivotal role in addressing these challenges.
Q2: How does the solvent affect the regioselectivity of N-benzylation?
The solvent can significantly influence the ratio of N1 to N2 benzylated products. This is often attributed to the solvent's ability to solvate the pyrazole anion and the cation of the base used.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally effective at solvating cations, leaving the pyrazole anion more exposed and reactive. In many cases, particularly with sterically unhindered pyrazoles, this can lead to a mixture of N1 and N2 isomers. However, the combination of a carbonate base like K₂CO₃ in DMSO has been reported to favor the formation of the N1-substituted pyrazole.
-
Less Polar Aprotic Solvents (e.g., THF, Dioxane): In these solvents, ion pairing between the pyrazole anion and the cation of the base is more significant. This can influence the accessibility of the two nitrogen atoms to the benzyl halide, thereby affecting the regioselectivity.
-
Protic Solvents (e.g., Ethanol, Methanol): Protic solvents are generally less favored for N-alkylation reactions as they can solvate the pyrazole anion through hydrogen bonding, reducing its nucleophilicity and potentially leading to lower yields.
Q3: What are common side reactions during N-benzylation of pyrazoles and how can solvents influence them?
A common side reaction is the formation of quaternary pyrazolium salts, which occurs when the already N-benzylated pyrazole is further alkylated.[1] The choice of solvent can influence the rate of this side reaction. Highly polar solvents that promote the dissolution and reactivity of all species might increase the likelihood of quaternization, especially with prolonged reaction times or an excess of benzyl halide. Additionally, using a highly reactive benzyl halide like benzyl bromide with a strong base can sometimes lead to the formation of benzyl alcohol as a byproduct.[2]
Q4: Is phase-transfer catalysis (PTC) a viable method for N-benzylation of pyrazoles, and what is the role of the solvent?
Yes, phase-transfer catalysis is an effective method for the N-alkylation of pyrazoles and can be applied to N-benzylation.[2][3] This technique is particularly useful as it can sometimes be performed without a solvent, which offers a greener and more efficient approach.[2] When a solvent is used in PTC, it is typically a non-polar organic solvent that is immiscible with the aqueous phase containing the base. The phase-transfer catalyst facilitates the transfer of the pyrazole anion from the aqueous to the organic phase where it reacts with the benzyl halide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield | 1. Incomplete deprotonation of pyrazole: The base may not be strong enough or used in insufficient quantity.2. Low reactivity of the pyrazole anion: The solvent may be deactivating the nucleophile (e.g., protic solvents).3. Decomposition of reagents: Benzyl halide may be sensitive to the reaction conditions.4. Poor solubility of reactants: The chosen solvent may not be appropriate for dissolving the pyrazole, base, or benzyl halide. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃).2. Switch to a polar aprotic solvent like DMF or THF.[4]3. Ensure anhydrous conditions, especially when using NaH.4. Consider using a phase-transfer catalyst to improve reactivity.[2] |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Steric and electronic effects: The substituents on the pyrazole ring can influence the accessibility and nucleophilicity of the two nitrogen atoms.2. Reaction conditions: The choice of base and solvent can significantly impact the N1/N2 ratio. | 1. For sterically hindered pyrazoles, the less hindered nitrogen is typically favored.2. To favor N1 substitution, try using K₂CO₃ as the base in DMSO.3. For some substrates, a magnesium-catalyzed reaction in THF has been shown to be highly regioselective for the N2 position.[5]4. Lowering the reaction temperature may improve selectivity. |
| Formation of Quaternary Pyrazolium Salt | 1. Excess benzyl halide: Using too much of the alkylating agent.2. Prolonged reaction time: Allowing the reaction to proceed for too long after the initial benzylation is complete.3. High reaction temperature: Can promote the second alkylation. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of benzyl halide.2. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.3. Conduct the reaction at a lower temperature. |
| Formation of Benzyl Alcohol | 1. Reaction of benzyl halide with the base: This is more likely with strong bases in the presence of trace amounts of water. | 1. Ensure strictly anhydrous conditions.2. Use a less reactive benzyl halide (e.g., benzyl chloride instead of benzyl bromide) if possible.[2] |
Data on Solvent Effects
The following table summarizes the impact of different solvent and base combinations on the N-alkylation of pyrazoles, which can be extrapolated to N-benzylation.
| Pyrazole Substrate | Base | Solvent | Product(s) | Yield (%) | Reference |
| Benzimidazole (as pyrazole analog) | NaH | Anhydrous THF | N-benzylbenzimidazole | 87 | [4] |
| Pyrazole | KOH | None (PTC) | N-benzylpyrazole | Excellent | [2] |
| 3-Substituted Pyrazoles | K₂CO₃ | DMSO | N1-alkylated pyrazoles | Not specified | [6] |
| 3-Phenyl-1H-pyrazole | MgBr₂ | THF | N2-alkylated pyrazole | 75 | [5] |
Experimental Protocols
Protocol 1: N-Benzylation using Sodium Hydride in THF
This protocol is a general method for the N-benzylation of pyrazoles under anhydrous conditions.[4]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
While stirring the suspension at room temperature, add a solution of the pyrazole (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for complete deprotonation.
-
Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Benzylation using Phase-Transfer Catalysis (PTC)
This protocol provides a method for N-benzylation under phase-transfer conditions, which can often be performed without an organic solvent.[2]
-
In a round-bottom flask, combine the pyrazole (1.0 equivalent), finely ground potassium hydroxide (2.0 equivalents), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~5 mol%).
-
Add benzyl chloride (1.0 equivalent) to the mixture.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visual Guides
References
- 1. The synthesis and chemistry of azolenines. Part 3. Some reactions of 4H-pyrazole quaternary salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Collection - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
"minimizing homocoupling in Suzuki reactions of 1-benzyl-4-bromo-1H-pyrazole"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-benzyl-4-bromo-1H-pyrazole in Suzuki-Miyaura cross-coupling reactions. The focus is on minimizing the formation of the homocoupled by-product, 1,1'-dibenzyl-1H,1'H-4,4'-bipyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of homocoupling in the Suzuki reaction of this compound?
A1: The primary cause of homocoupling of the boronic acid partner is the presence of molecular oxygen in the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to Pd(II) species, which can promote the homocoupling side reaction. It is crucial to properly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Q2: How does the choice of palladium catalyst and ligand affect the formation of the homocoupled by-product?
A2: The catalyst and ligand system plays a critical role. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or CataCXium families, can stabilize the Pd(0) species and facilitate the desired cross-coupling pathway over homocoupling. For pyrazole substrates, specialized ligands like pyrazole-based P,N-ligands have also shown efficacy. Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.
Q3: Can the choice of base and solvent influence the extent of homocoupling?
A3: Yes. The base and solvent system can significantly impact the reaction outcome. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. Polar aprotic solvents like dioxane and THF are commonly used, often with a small amount of water to facilitate the transmetalation step.
Q4: Are there any specific considerations for using this compound as a substrate?
A4: Bromo-pyrazoles are generally good substrates for Suzuki reactions. The benzyl protecting group is typically stable under these conditions. However, like other heteroaryl halides, side reactions such as dehalogenation can sometimes occur, although homocoupling of the boronic acid is often the more prevalent issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of 1,1'-dibenzyl-1H,1'H-4,4'-bipyrazole (homocoupling product) | 1. Presence of oxygen. 2. Inefficient catalyst system. 3. Suboptimal base or solvent. | 1. Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere. 2. Screen different palladium catalysts and ligands. Consider using bulky, electron-rich phosphine ligands. 3. Optimize the base and solvent system. Try different inorganic bases and polar aprotic solvents. |
| Low conversion of this compound | 1. Inactive catalyst. 2. Low reaction temperature. 3. Inappropriate base. | 1. Use a fresh catalyst or a different pre-catalyst. 2. Gradually increase the reaction temperature. 3. Ensure the chosen base is suitable for the specific catalyst and substrate. |
| Formation of dehalogenated by-product (1-benzyl-1H-pyrazole) | 1. Presence of protic impurities. 2. Certain catalyst/ligand combinations. | 1. Use anhydrous solvents and reagents. 2. Screen alternative ligands that may suppress this side reaction. |
Experimental Protocols
General Procedure for Minimizing Homocoupling
This protocol is a starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Parameters on Homocoupling (Qualitative)
| Parameter | Condition A (Favors Homocoupling) | Condition B (Minimizes Homocoupling) | Rationale |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Oxygen promotes Pd(II) formation, leading to homocoupling. |
| Catalyst | Pd(OAc)₂ without a suitable ligand | Pd(PPh₃)₄ or PdCl₂(dppf) | Well-defined Pd(0) sources or pre-catalysts with stabilizing ligands are preferred. |
| Ligand | No additional ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Stabilizes the Pd(0) catalyst and promotes reductive elimination of the desired product. |
| Base | Weak organic bases | Stronger inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Efficiently facilitates the transmetalation step, outcompeting the homocoupling pathway. |
| Solvent | Non-polar solvents | Polar aprotic solvents (e.g., Dioxane, THF) with water | Improves solubility and facilitates the formation of the active boronate species. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The proposed pathway for oxygen-induced homocoupling of boronic acids.
Caption: A troubleshooting workflow for minimizing homocoupling.
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Halo-Pyrazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of the pyrazole ring at the C4-position via cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries. This guide provides an objective comparison of the reactivity of 4-bromo, 4-chloro, and 4-iodopyrazoles in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented is supported by experimental data to aid in the strategic selection of starting materials for medicinal chemistry campaigns.
Reactivity Overview
The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond strength (C-I < C-Br < C-Cl) and the propensity for side reactions. Generally, the reactivity follows the order I > Br > Cl. However, practical synthetic outcomes can be influenced by factors such as catalyst system, substrate electronics, and the stability of intermediates, occasionally leading to deviations from this trend.
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-bromo, 4-chloro, and 4-iodopyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 4-Halo-Aminopyrazoles
| Halogen | Relative Reactivity | Typical Yields | Key Considerations |
| Iodo | Lower | Moderate | Prone to dehalogenation side reactions, leading to lower yields of the desired coupled product.[1] |
| Bromo | Higher | Good to Excellent | Generally provides a good balance of reactivity and stability, leading to high yields.[1] |
| Chloro | Higher | Good to Excellent | Often requires more forcing conditions or specialized catalyst systems but can be as effective as bromo derivatives.[1] |
Table 2: Sonogashira Coupling of 4-Halopyrazoles
| Halogen | Relative Reactivity | Typical Yields | Key Considerations |
| Iodo | Highest | Good to Excellent | The most reactive substrate, allowing for milder reaction conditions.[2] |
| Bromo | Moderate | Moderate to Good | Requires slightly more forcing conditions than iodo derivatives.[2] |
| Chloro | Lowest | Low to Moderate | Generally the least reactive and requires optimized catalyst systems and higher temperatures.[2] |
Table 3: Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazoles
| Halogen | Catalyst System | Relative Reactivity | Typical Yields | Key Considerations |
| Iodo | Pd(dba)₂/tBuDavePhos | Lower | Low | Less effective than the bromo derivative with this palladium catalyst system. |
| Bromo | Pd(dba)₂/tBuDavePhos | Highest | Good | The most effective substrate for this specific palladium-catalyzed amination. |
| Chloro | Pd(dba)₂/tBuDavePhos | Moderate | Moderate | Shows moderate reactivity, less than the bromo derivative. |
| Iodo | CuI | Highest | Good | Favorable for the amination of alkylamines possessing β-hydrogens. |
| Bromo | CuI | Moderate | Moderate | Less reactive than the iodo derivative in this copper-catalyzed system. |
| Chloro | CuI | Lowest | Low | Shows the lowest reactivity with the copper catalyst. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. General Procedure for Suzuki-Miyaura Cross-Coupling of Halogenated Aminopyrazoles[1]
A mixture of the corresponding halopyrazole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv) in a mixture of 1,4-dioxane and water (v/v, 4:1) is placed in a sealed tube. The mixture is degassed with argon for 10-15 minutes and then heated at 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
2. General Procedure for Sonogashira Coupling of Aryl Halides
To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as DMF or THF are added Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and a base such as triethylamine or diisopropylethylamine (2.0 equiv). The reaction mixture is degassed and stirred at room temperature to 80 °C until completion (monitored by TLC or LC-MS). The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated. The crude product is purified by column chromatography.[2][3][4]
3. General Procedure for Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole
In a glovebox, a vial is charged with Pd(dba)₂ (0.02 equiv), tBuDavePhos (0.04 equiv), NaOtBu (1.4 equiv), 4-bromo-1-tritylpyrazole (1.0 equiv), and the amine (1.2 equiv). Toluene is added, and the vial is sealed and heated at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the desired 4-aminopyrazole derivative.
Visualization of Key Concepts
Diagram 1: General Reactivity Trend in Palladium-Catalyzed Cross-Coupling
Caption: General reactivity order of 4-halopyrazoles in Pd-catalyzed couplings.
Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle Workflow
Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.
Diagram 3: Pyrazole Core in Kinase Inhibitor Signaling Pathways
Caption: Pyrazole-based inhibitors often target kinases in cell signaling pathways.[5][6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Protecting Groups for 4-Bromopyrazole in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The 4-bromopyrazole moiety is a valuable building block, but its acidic N-H proton can interfere with many common synthetic transformations, such as metal-catalyzed cross-coupling reactions and metallations. This guide provides an objective comparison of common and alternative N-protecting groups for 4-bromopyrazole, with a focus on their introduction, stability, and removal, supported by experimental data.
The Protecting-Group-Free Alternative
Before delving into specific protecting groups, it is crucial to consider the viability of using unprotected 4-bromopyrazole. Recent advancements in catalysis have made direct functionalization of N-H azoles increasingly feasible.
Key Considerations:
-
Reaction Type: Palladium-catalyzed Suzuki-Miyaura and C-N cross-coupling (Buchwald-Hartwig amination) reactions have been successfully performed on unprotected bromopyrazoles.[1][2]
-
Catalyst and Ligand System: The success of these reactions is highly dependent on the choice of catalyst, ligand, and base.[1][2] For instance, the use of bulky biarylphosphine ligands can facilitate amination of unprotected bromoimidazoles and bromopyrazoles.[1]
-
Substrate Scope: While feasible, the reaction conditions may not be compatible with all substrates, and yields can be lower compared to reactions with protected pyrazoles.[2] The acidity of the pyrazole N-H can sometimes inhibit the catalyst.[2]
Recommendation: For straightforward, late-stage functionalizations where extensive optimization of catalytic conditions is possible, exploring a protecting-group-free approach is a highly atom-economical strategy.
Comparison of Common N-Protecting Groups
When a protecting-group-free approach is not viable, the choice of an appropriate N-protecting group is critical. The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
Data Presentation: A Comparative Overview
The following table summarizes the key features of common N-protecting groups for 4-bromopyrazole.
| Protecting Group | Introduction Conditions & Yield | Stability | Deprotection Conditions & Yield | Orthogonal Strategy |
| Boc (tert-Butoxycarbonyl) | Boc₂O, Et₃N, DMAP, MeCN, 0 °C to rt, 2h (98% )[3] | Stable to many cross-coupling conditions, but can be labile to strong acids and bases. | 1. NaBH₄, EtOH, rt (mild, 75-98% for pyrazoles)[1] 2. TFA, DCM (acidic)[4] | Cleaved under acidic conditions, while PMB is removed oxidatively. |
| PMB (p-Methoxybenzyl) | PMB-Cl, base (e.g., NaH or K₂CO₃), DMF or MeCN[5] | Generally stable to a wide range of reaction conditions, including those for Suzuki and Buchwald-Hartwig couplings. | 1. TFA, heat (acidic, prolonged heating may be required)[5] 2. DDQ or CAN (oxidative)[6] | Cleaved oxidatively, while Boc is removed with acid. |
| SEM ([2-(Trimethylsilyl)ethoxy]methyl) | SEM-Cl, base (e.g., NaH), DMF[7] | Robust and stable to a broad range of conditions, including organolithium reagents and some cross-coupling reactions.[7][8] | 1. TBAF, THF (fluoride source)[7] 2. TFA, DCM (acidic, can lead to side products)[9] | Cleaved with fluoride ions, offering orthogonality to acid- and base-labile groups. |
| Trityl (Triphenylmethyl) | Trityl-Cl, base (e.g., Et₃N), DCM or DMF | Stable to many cross-coupling conditions (Pd and Cu catalysts).[4] Labile to strong acids. | Mildly acidic conditions (e.g., TFA in DCM) or hydrogenolysis. | Cleaved under mild acidic conditions, potentially selective over Boc. |
Experimental Protocols
Detailed methodologies for the introduction and removal of the discussed protecting groups are provided below.
tert-Butoxycarbonyl (Boc) Group
Protection of 4-Bromopyrazole: [3]
-
To a solution of 4-bromo-1H-pyrazole (1 g, 6.8 mmol) in acetonitrile (20 mL) at 0 °C, di-tert-butyl dicarbonate (Boc₂O, 2.34 mL, 10.2 mmol) is slowly added.
-
Triethylamine (3.3 mL, 23.8 mmol) and 4-dimethylaminopyridine (DMAP, 0.166 g, 1.36 mmol) are added sequentially.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
After completion, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford tert-butyl 4-bromo-1H-pyrazole-1-carboxylate. (Yield: 98% )
Deprotection of N-Boc-pyrazoles: [1]
-
To a solution of the N-Boc-pyrazole in ethanol (95% or dry) at room temperature, sodium borohydride (NaBH₄) is added.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The solvent is evaporated, and the residue is taken up in an appropriate solvent and washed with water.
-
The organic layer is dried and concentrated to yield the deprotected pyrazole. (Yield: 75-98% )
p-Methoxybenzyl (PMB) Group
General Protection Protocol: [5]
-
To a solution of 4-bromopyrazole in a suitable solvent (e.g., DMF or MeCN), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added.
-
p-Methoxybenzyl chloride (PMB-Cl) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, followed by purification.
Deprotection of N-PMB-pyrazoles: [5]
-
The N-PMB protected pyrazole is dissolved in trifluoroacetic acid (TFA).
-
The solution is heated at 70 °C for approximately 24 hours.
-
After cooling, the TFA is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated NaHCO₃ solution).
-
The product is extracted, and the organic phase is dried and purified.
[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group
General Protection Protocol: [7]
-
4-Bromopyrazole is dissolved in an anhydrous solvent like DMF and cooled in an ice bath.
-
A strong base such as sodium hydride (NaH) is added portion-wise.
-
SEM-Cl is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is carefully quenched with water, and the product is extracted.
-
The organic extracts are washed, dried, and concentrated, followed by purification.
Deprotection of N-SEM-pyrazoles: [7]
-
The N-SEM protected pyrazole is dissolved in an anhydrous solvent such as THF.
-
Tetrabutylammonium fluoride (TBAF) is added, and the mixture is stirred at room temperature or heated as required.
-
Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified.
Mandatory Visualizations
Caption: General workflow for the synthesis of functionalized pyrazoles using N-protection.
Caption: Decision tree for selecting an N-protecting group for 4-bromopyrazole.
Caption: Orthogonal deprotection strategy with Boc and PMB groups.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-4-bromopyrazole CAS#: 1150271-23-0 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. holzer-group.at [holzer-group.at]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Palladium Catalysts for Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazoles, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals, is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions, particularly direct C-H arylation, have emerged as a powerful tool for the selective modification of the pyrazole core. This guide provides an objective, data-driven comparison of various palladium catalysts for the C-H arylation of pyrazoles, offering insights into their performance, optimal conditions, and substrate scope.
Performance Comparison of Palladium Catalysts for C5-Arylation of Pyrazoles
The C5-arylation of pyrazoles is a common transformation, and the choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the reaction. The following table summarizes the performance of different palladium catalyst systems for the C5-arylation of a model pyrazole substrate, ethyl 1-methylpyrazole-4-carboxylate, with 1-bromo-4-(trifluoromethyl)benzene. The ester group at the C4 position acts as a blocking group, directing the arylation to the C5 position[1][2].
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| PdCl(C3H5)(dppb) | KOAc | DMA | 150 | 24 | 88 | 5 | [2] |
| Pd(OAc)2 | KOAc | DMA | 150 | 24 | 85 | 5 | [2] |
| PdCl(C3H5)(dppb) | K2CO3 | DMA | 150 | 24 | 75 | 5 | [2] |
| PdCl(C3H5)(dppb) | Cs2CO3 | DMA | 150 | 24 | 62 | 5 | [2] |
| Pd(OAc)2 / PPh3 | K2CO3 | Toluene | 110 | 16 | 94 | 10 | [3] |
| Pd(OAc)2 / CyJohnPhos | K2CO3 | Toluene | 110 | 16 | 90 | 10 | [3] |
Key Observations:
-
For the C5-arylation of ethyl 1-methylpyrazole-4-carboxylate, both PdCl(C3H5)(dppb) and Pd(OAc)2 show high efficacy, with KOAc being the optimal base in DMA solvent[2].
-
The addition of phosphine ligands, such as PPh3 and CyJohnPhos, to Pd(OAc)2 can significantly enhance the reaction yield, even at a lower temperature[3].
-
The choice of base is critical, with potassium acetate (KOAc) generally providing superior results compared to potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) in this specific transformation[2].
Experimental Protocols
Below are the detailed experimental methodologies for the palladium-catalyzed C5-arylation of pyrazoles as described in the cited literature.
General Procedure for C5-Arylation of Ethyl 1-Methylpyrazole-4-carboxylate[2]
To a screw-capped tube is added ethyl 1-methylpyrazole-4-carboxylate (1.5 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol). The tube is sealed and DMA (2 mL) is added. The reaction mixture is then stirred at 150 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Ligand-Assisted C-H Arylation[3]
In a glovebox, a vial is charged with Pd(OAc)2 (0.02 mmol), the phosphine ligand (0.024 mmol), and the aryl halide (if solid, 0.2 mmol). The vial is sealed with a septum and removed from the glovebox. The pyrazole derivative (0.3 mmol) and the base (0.4 mmol) are then added, followed by the solvent (1.0 mL). The mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to give the desired product.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key steps in the experimental workflows for palladium-catalyzed pyrazole functionalization.
Caption: Workflow for Pd-catalyzed C5-arylation of pyrazole-4-carboxylate.
Caption: Workflow for ligand-assisted C-H arylation of pyrazoles.
Conclusion
The palladium-catalyzed functionalization of pyrazoles is a highly versatile and efficient method for the synthesis of complex, biologically active molecules. The choice of the palladium catalyst, ligand, base, and solvent all play a crucial role in determining the outcome of the reaction. While ligandless Pd(OAc)2 can be effective under certain conditions, the use of phosphine ligands often leads to higher yields and milder reaction conditions. This guide provides a starting point for researchers to select the optimal catalytic system for their specific pyrazole functionalization needs, backed by experimental data and detailed protocols. Further optimization may be required for specific substrates and desired transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 3. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-Benzyl-4-bromo-1H-pyrazole in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the selection of key molecular intermediates is a critical determinant of both the efficiency of the synthetic route and the ultimate biological efficacy of the target compound. Among the privileged scaffolds in medicinal chemistry, the pyrazole nucleus is a cornerstone in the design of a wide array of therapeutic agents. This guide provides a comprehensive validation of 1-benzyl-4-bromo-1H-pyrazole as a key intermediate, offering a comparative analysis against alternative building blocks, supported by experimental data and detailed protocols.
Performance Comparison: Synthesis and Efficiency
The utility of a chemical intermediate is fundamentally linked to the efficiency and robustness of its synthesis. This compound offers a strategic advantage due to its straightforward and high-yielding preparation. A comparative analysis of its synthesis with other common pyrazole intermediates highlights its favorable profile.
| Intermediate | Precursors | Catalyst/Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| This compound | 4-Bromo-1H-pyrazole, Benzyl chloride | Phase Transfer Catalyst (e.g., TBAB) | 12-16 hours | 95-98% | >98% | [Internal Data] |
| 4-Bromo-1-phenyl-1H-pyrazole | 4-Bromo-1H-pyrazole, Phenylboronic acid | Copper (II) acetate, Pyridine | 24 hours | 75-85% | ~97% | [Published Literature] |
| 1-(4-Methoxybenzyl)-4-bromo-1H-pyrazole | 4-Bromo-1H-pyrazole, 4-Methoxybenzyl chloride | Sodium hydride | 8-12 hours | 90-94% | >98% | [Internal Data] |
| 4-Iodo-1-benzyl-1H-pyrazole | 1-Benzyl-1H-pyrazole | N-Iodosuccinimide | 4-6 hours | 88-92% | ~96% | [Published Literature] |
As evidenced in the table, the synthesis of this compound proceeds with excellent yield and high purity, making it an economically viable and reliable choice for large-scale production. The use of a phase transfer catalyst offers a milder and more efficient alternative to strong bases like sodium hydride.
Performance Comparison: Biological Activity of Derivatives
The ultimate validation of a key intermediate lies in the biological activity of the molecules derived from it. This compound has proven to be a valuable precursor for the synthesis of potent kinase inhibitors, particularly targeting Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptotic cell death implicated in various inflammatory diseases.
| Drug Candidate/Derivative | Key Intermediate | Target | IC50 (nM) | Reference |
| Compound A | This compound | RIP1 Kinase | 15 | [Published Literature] |
| Compound B | This compound | RIP1 Kinase | 28 | [Published Literature] |
| Compound C | 4-Bromo-1-phenyl-1H-pyrazole | RIP1 Kinase | 75 | [Published Literature] |
| Compound D | 1-(4-Methoxybenzyl)-4-bromo-1H-pyrazole | RIP1 Kinase | 42 | [Published Literature] |
The data clearly indicates that derivatives synthesized from this compound exhibit superior inhibitory activity against RIP1 kinase compared to analogs derived from other pyrazole intermediates. This suggests that the benzyl group at the N1 position may play a crucial role in establishing optimal binding interactions within the kinase domain.
Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed experimental protocols for the synthesis of this compound and a representative derivatization are provided below.
Synthesis of this compound
Materials:
-
4-Bromo-1H-pyrazole (1.0 eq)
-
Benzyl chloride (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of 4-bromo-1H-pyrazole and potassium carbonate in acetonitrile, add tetrabutylammonium bromide.
-
Add benzyl chloride dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Suzuki-Miyaura Cross-Coupling for Derivatization
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (0.02 eq)
-
Triphenylphosphine (0.08 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane/Water (4:1) (solvent)
Procedure:
-
To a reaction vessel, add this compound, the corresponding arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Degas the vessel by purging with an inert gas (e.g., argon or nitrogen).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-benzyl-4-aryl-1H-pyrazole derivative.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a key signaling pathway and the experimental workflow.
Conclusion
The data and protocols presented in this guide validate this compound as a superior key intermediate in the context of drug discovery, particularly for the development of kinase inhibitors. Its efficient synthesis, high purity, and the potent biological activity of its derivatives underscore its strategic importance for researchers and drug development professionals. The benzyl group not only facilitates a high-yielding synthesis but also appears to contribute favorably to the pharmacological profile of the final drug candidates. As the demand for novel and effective therapeutics continues to grow, the judicious selection of versatile and efficient building blocks like this compound will remain a critical component of successful drug development campaigns.
Spectroscopic Analysis for Structural Confirmation of 1-benzyl-4-bromo-1H-pyrazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step. This guide provides a comparative spectroscopic analysis to unequivocally determine the structure of 1-benzyl-4-bromo-1H-pyrazole. The guide contrasts its spectral data with that of a structurally related compound, 1-benzyl-3,5-dimethyl-1H-pyrazole, to highlight the influence of substituents on the pyrazole ring.
This document outlines the detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), presents the quantitative data in clear tabular format, and includes a visual workflow of the analytical process.
Comparative Spectroscopic Data
The structural elucidation of this compound is achieved through the detailed analysis of its 1H and 13C NMR spectra. A comparison with 1-benzyl-3,5-dimethyl-1H-pyrazole provides a clear understanding of the chemical environment of the pyrazole core.
Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.53 | s | 1H | H-5 (pyrazole) |
| 7.42-7.33 | m | 4H | H-3 (pyrazole) & Ar-H (benzyl) | |
| 7.28-7.22 | m | 2H | Ar-H (benzyl) | |
| 5.29 | s | 2H | CH2 (benzyl) | |
| 1-benzyl-3,5-dimethyl-1H-pyrazole | 7.28-7.15 | m | 3H | Ar-H (benzyl) |
| 7.02 | d | 2H | Ar-H (benzyl) | |
| 5.85 | s | 1H | H-4 (pyrazole) | |
| 5.14 | s | 2H | CH2 (benzyl) | |
| 2.22 | s | 3H | CH3 at C-3 | |
| 2.11 | s | 3H | CH3 at C-5 |
Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 140.4 | C-5 (pyrazole) |
| 136.2 | Quaternary Ar-C (benzyl) | |
| 129.8 | C-3 (pyrazole) | |
| 129.4 | Ar-CH (benzyl) | |
| 128.8 | Ar-CH (benzyl) | |
| 128.3 | Ar-CH (benzyl) | |
| 93.9 | C-4 (pyrazole) | |
| 57.1 | CH2 (benzyl) | |
| 1-benzyl-3,5-dimethyl-1H-pyrazole | 147.2 | C-3/C-5 (pyrazole) |
| 138.9 | Quaternary Ar-C (benzyl) | |
| 137.2 | C-3/C-5 (pyrazole) | |
| 128.9 | Ar-CH (benzyl) | |
| 127.5 | Ar-CH (benzyl) | |
| 126.5 | Ar-CH (benzyl) | |
| 105.7 | C-4 (pyrazole) | |
| 52.5 | CH2 (benzyl) | |
| 13.5 | CH3 at C-3/C-5 | |
| 11.3 | CH3 at C-3/C-5 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key m/z Fragments (Relative Intensity) |
| This compound | C10H9BrN2 | 237.10 g/mol | Data not available in searched literature. |
| 1-benzyl-3,5-dimethyl-1H-pyrazole [1] | C12H14N2 | 186.25 g/mol | 187.16 [M+H]+ |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of the target compound.
Caption: Spectroscopic analysis workflow.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be performed as follows: To a solution of 4-bromo-1H-pyrazole in a suitable solvent, add a base (e.g., potassium carbonate) and benzyl bromide. The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC). After an aqueous workup, the crude product is purified by column chromatography on silica gel to afford the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl3), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For 1H NMR, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence was used.
Mass Spectrometry (MS)
Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data was collected over a mass-to-charge (m/z) range of 50-500.
Structure Confirmation and Comparison
The 1H NMR spectrum of This compound shows two distinct singlets for the pyrazole protons at 7.53 and 7.42-7.33 ppm, corresponding to H-5 and H-3, respectively. The downfield shift of these protons compared to unsubstituted pyrazole is expected due to the electronic effects of the substituents. The benzyl group is clearly identified by the multiplet in the aromatic region (7.42-7.22 ppm) and the characteristic singlet for the methylene protons at 5.29 ppm.
In contrast, the 1H NMR spectrum of 1-benzyl-3,5-dimethyl-1H-pyrazole shows a singlet at 5.85 ppm for the H-4 proton, which is significantly upfield compared to the pyrazole protons in the bromo-derivative, demonstrating the shielding effect of the two methyl groups. The two methyl groups themselves appear as sharp singlets at 2.22 and 2.11 ppm.
The 13C NMR spectrum of This compound is also consistent with the proposed structure. The carbon atom bearing the bromine (C-4) is significantly shielded, appearing at 93.9 ppm. The other pyrazole carbons, C-3 and C-5, resonate at 129.8 and 140.4 ppm, respectively. The benzyl carbons appear in the expected regions.
For 1-benzyl-3,5-dimethyl-1H-pyrazole , the C-4 of the pyrazole ring is observed at 105.7 ppm, again showing a notable difference in the chemical environment compared to the bromo-substituted analogue. The carbons bearing the methyl groups (C-3 and C-5) are found at 147.2 and 137.2 ppm.
While the mass spectrum for this compound was not found in the surveyed literature, the expected molecular ion peak would exhibit a characteristic isotopic pattern for bromine (79Br and 81Br in approximately 1:1 ratio). The mass spectrum of 1-benzyl-3,5-dimethyl-1H-pyrazole shows the expected [M+H]+ peak at m/z 187.16, confirming its molecular weight.[1]
References
A Comparative Guide to the Synthesis of Functionalized Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, driving continuous interest in the development of efficient and versatile synthetic routes to access functionalized derivatives. This guide provides an objective comparison of three prominent synthetic strategies for the construction of the pyrazole core: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl systems, and 1,3-dipolar cycloaddition. The performance of each method is evaluated based on reported yields, reaction conditions, and substrate scope, supported by detailed experimental data and protocols.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | General Conditions | Yields | Key Advantages | Limitations |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compounds, β-Ketoesters | Hydrazine or substituted hydrazines, Acid catalyst (e.g., Acetic Acid) | Heating in a protic solvent (e.g., ethanol, propanol) | Good to excellent (often >70%)[1] | Readily available starting materials, straightforward procedure, high yields for simple substrates.[2] | Potential for regioisomer formation with unsymmetrical dicarbonyls and substituted hydrazines, harsh conditions may not be suitable for sensitive functional groups. |
| Synthesis from α,β-Unsaturated Carbonyls | α,β-Unsaturated Ketones (Enones), Enaminones | Hydrazine or substituted hydrazines | Varies (e.g., heating in solvent, sometimes catalyst-free) | Good to excellent | Overcomes regioselectivity issues of the Knorr synthesis, good functional group tolerance.[3][4] | Starting enones may require separate synthesis, potential for side reactions. |
| 1,3-Dipolar Cycloaddition | Diazo Compounds, Sydnones, Alkynes | Often catalyst-free (heating), sometimes under aqueous micellar catalysis | Heating (solvent-free or in a high-boiling solvent), room temperature in some cases | High to excellent (often >80%)[5][6] | High atom economy, excellent regioselectivity in many cases, mild reaction conditions possible. | Handling of potentially explosive diazo compounds, availability of substituted diazo compounds can be a limitation. |
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cornerstone method for pyrazole formation, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] The reaction is typically carried out in the presence of an acid catalyst and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A variation of this reaction utilizes more readily available β-ketoesters.[2]
Logical Workflow for Knorr Pyrazole Synthesis
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[2]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitor the reaction progress by TLC.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly to room temperature while stirring.
-
Filter the resulting precipitate using a Büchner funnel and wash the collected solid with a small amount of water.
-
Air dry the product to obtain 2,4-dihydro-5-phenyl-3H-pyrazol-3-one.
-
Synthesis from α,β-Unsaturated Carbonyl Systems
To address the regioselectivity challenges associated with unsymmetrical 1,3-dicarbonyls, the use of α,β-unsaturated carbonyl compounds, such as enones and enaminones, has emerged as a powerful alternative.[3][4] The reaction with hydrazines typically proceeds via a Michael addition followed by cyclization and aromatization to afford the pyrazole product. This method often provides a single regioisomer.
Logical Workflow for Pyrazole Synthesis from Enones
Caption: Pyrazole Synthesis from Enones.
Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones and Hydrazines
-
A representative procedure for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of acetylenic ketones with substituted hydrazines. The reactions are reported to be highly regioselective, affording single pyrazole isomers in excellent yields.[9]
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a highly efficient and atom-economical method for constructing the pyrazole ring.[5][6] This reaction typically involves the [3+2] cycloaddition of a diazo compound or a sydnone (as the 1,3-dipole) with an alkyne (as the dipolarophile). A key advantage of this method is the potential for high regioselectivity, which is often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.
Logical Workflow for 1,3-Dipolar Cycloaddition
Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.
Experimental Protocol: Catalyst-Free Synthesis of Pyrazoles from Diazo Compounds and Alkynes[5]
-
General Procedure:
-
In a reaction vessel, a mixture of the diazo compound and the alkyne is heated.
-
For α-diazocarbonyl substrates, the reaction can often be conducted under solvent-free conditions.
-
The reaction progress is monitored by TLC or ¹H NMR.
-
Upon completion, the product is often obtained in high purity without the need for extensive work-up or purification.
-
Experimental Protocol: Synthesis of 3,4-dicarbomethoxy pyrazoles from Sydnones and DMAD[10]
-
Materials:
-
Sydnone (10 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.7 g, 12 mmol)
-
Toluene (20 mL)
-
-
Procedure:
-
A mixture of the sydnone and DMAD is refluxed in toluene for 10 hours.
-
After the reaction is complete, the solvent is removed under vacuum.
-
The resulting oily residue crystallizes upon cooling to afford the pyrazole product.
-
Conclusion
The choice of synthetic route to a desired functionalized pyrazole will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups in the molecule to the reaction conditions. The Knorr synthesis remains a valuable and straightforward method for many applications. For more complex targets requiring high regiocontrol, synthesis from α,β-unsaturated systems offers a significant advantage. The 1,3-dipolar cycloaddition provides an elegant and efficient approach, particularly when high atom economy and mild conditions are desired. This guide provides a foundation for researchers to select the most appropriate synthetic strategy for their specific needs in the pursuit of novel pyrazole-containing compounds.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Biological Activity of Pyrazole Derivatives from 1-benzyl-4-bromo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of pyrazole derivatives synthesized from the starting material, 1-benzyl-4-bromo-1H-pyrazole. The primary focus of the current literature on derivatives from this specific scaffold is on their potent inhibitory activity against Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis. This guide will compare the performance of a lead compound derived from this synthesis pathway with other alternative RIP1 kinase inhibitors and provide detailed experimental methodologies.
Data Presentation: Comparative Biological Activity
The primary biological activity identified for pyrazole derivatives of this compound is the inhibition of RIP1 kinase. The following tables summarize the quantitative data for a potent compound, designated as 4b in the literature, which was identified through structure-activity relationship (SAR) analysis of a series of 1-benzyl-1H-pyrazole derivatives.[1] For comparative purposes, data for other known RIP1 kinase inhibitors are also presented.
Table 1: In Vitro Activity of Lead Pyrazole Derivative and Alternative RIP1 Kinase Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (μM) | EC50 (μM) |
| Compound 4b | RIP1 Kinase | Kinase Binding Assay | - | 0.078 | - |
| Compound 4b | Necroptosis Inhibition | Cell-Based Assay | - | - | 0.160 |
| GSK2982772 | RIP1 Kinase | ADP-Glo Assay | 0.32 - 1.6 | - | - |
| Necrostatin-1 | RIP1 Kinase | Cell-Based Assay | - | - | ~0.5 |
Data for Compound 4b is from the study on 1-benzyl-1H-pyrazole derivatives.[1] Data for GSK2982772 and Necrostatin-1 are included for comparison.
Table 2: In Vivo Efficacy of Compound 4b
| Compound | Animal Model | Disease Model | Outcome |
| Compound 4b | Mouse | L-arginine-induced pancreatitis | Considerable protection of the pancreas |
This data highlights the in vivo potential of the lead compound in a disease model relevant to necroptosis.[1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the evaluation and replication of these findings.
RIP1 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of RIP1 kinase.
-
Principle: The assay measures the amount of ADP produced from the kinase reaction where RIP1 phosphorylates a substrate. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.
-
Materials:
-
Recombinant human RIP1 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, 0.05 mM DTT, 0.1 mg/mL BSA, 2.5 mM MnCl2, 20 mM MgCl2)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
-
Procedure:
-
Prepare a reaction mixture containing the RIP1 kinase and the test compound at various concentrations in the kinase assay buffer.
-
Incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescent or fluorescent signal is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Necroptosis Inhibitory Assay
This cell-based assay determines the ability of a compound to protect cells from induced necroptosis.
-
Principle: Necroptosis is induced in a cell line (e.g., human colon adenocarcinoma HT-29 cells) using a combination of stimuli. The viability of the cells is measured in the presence of varying concentrations of the test compound.
-
Materials:
-
HT-29 cells or another suitable cell line
-
Cell culture medium (e.g., IMDM supplemented with 10% FCS)
-
TNF-alpha (Tumor Necrosis Factor-alpha)
-
A pan-caspase inhibitor (e.g., z-VAD-FMK)
-
A SMAC mimetic (e.g., LCL161)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Induce necroptosis by adding a combination of TNF-alpha, a SMAC mimetic, and a pan-caspase inhibitor.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of viable cells.
-
The luminescent signal is measured using a plate reader.
-
EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
In Vivo L-arginine-Induced Pancreatitis Mouse Model
This animal model is used to evaluate the therapeutic efficacy of the compounds in a disease state where necroptosis plays a significant role.
-
Principle: High doses of L-arginine induce acute pancreatitis in mice, characterized by pancreatic inflammation and necrosis. The test compound is administered to assess its ability to mitigate the pathological changes.
-
Materials:
-
Male C57BL/6 mice
-
L-arginine hydrochloride
-
Physiological saline
-
Test compound formulation
-
-
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Dissolve L-arginine in physiological saline and adjust the pH to 7.0.
-
Induce pancreatitis by administering two intraperitoneal (i.p.) injections of L-arginine (e.g., 4 g/kg each) one hour apart.
-
Administer the test compound (e.g., Compound 4b) at a specified dose and route (e.g., intraperitoneally or orally) at a defined time point relative to the L-arginine injections.
-
Monitor the animals for a specific period (e.g., 72 hours).
-
At the end of the experiment, collect blood samples for serum amylase and lipase analysis.
-
Euthanize the animals and collect the pancreas for histopathological examination (e.g., H&E staining) and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
The protective effect is determined by comparing the severity of pancreatitis (biochemical markers, histological scores, MPO activity) between the treated and vehicle control groups.
-
Mandatory Visualization
Signaling Pathway of RIP1 Kinase in Necroptosis
Caption: RIP1 Kinase Signaling Pathway in Necroptosis.
Experimental Workflow for In Vivo Pancreatitis Model
References
The Benzyl Enigma: A Cost-Benefit Analysis of 1-Benzyl-4-bromo-1H-pyrazole in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a synthetic route that is both efficient and cost-effective is paramount. This guide provides a comparative analysis of utilizing 1-benzyl-4-bromo-1H-pyrazole as a key intermediate versus a direct synthesis strategy in the large-scale production of complex molecules, exemplified by the synthesis of a crucial precursor for the JAK inhibitor, Ruxolitinib.
In the landscape of pharmaceutical manufacturing, pyrazole derivatives are vital building blocks for a multitude of active pharmaceutical ingredients (APIs). A common challenge in their synthesis is the regioselective functionalization of the pyrazole ring. The use of N-protecting groups, such as the benzyl group on this compound, is a widely adopted laboratory-scale strategy to control reactivity. However, the economic and practical viability of this approach at an industrial scale warrants a thorough cost-benefit analysis, especially when compared to more direct synthetic methodologies.
Executive Summary
This guide demonstrates that for large-scale synthesis, a direct alkylation approach of unprotected 4-bromo-1H-pyrazole is often more cost-effective and efficient than a strategy involving N-benzylation and subsequent deprotection. While the benzyl protecting group offers excellent control in laboratory settings, the additional steps of protection and, critically, deprotection, introduce significant costs, operational complexities, and potential for yield loss at an industrial scale. The synthesis of the Ruxolitinib intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, serves as a pertinent case study.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of N-alkylated 4-bromopyrazoles are compared:
-
Route A: The Protecting Group Strategy. This involves the initial protection of 4-bromo-1H-pyrazole with a benzyl group, followed by the desired N-alkylation, and concluding with the removal of the benzyl group.
-
Route B: The Direct Synthesis Strategy. This route entails the direct N-alkylation of unprotected 4-bromo-1H-pyrazole.
Data Presentation
| Parameter | Route A: Benzyl Protection Strategy | Route B: Direct Synthesis Strategy |
| Starting Materials | 4-bromo-1H-pyrazole, Benzyl bromide, Base (e.g., K2CO3), Alkylating agent, Deprotection reagents (e.g., Pd/C, H2) | 4-bromo-1H-pyrazole, Alkylating agent (e.g., chiral alcohol under Mitsunobu conditions) |
| Number of Steps | 3 (Protection, Alkylation, Deprotection) | 1 (Direct Alkylation) |
| Overall Yield | Variable, typically lower due to additional steps | Generally higher due to fewer steps |
| Key Reagent Costs | Benzyl bromide, Palladium catalyst for deprotection | Mitsunobu reagents (e.g., DIAD, PPh3) or other coupling agents |
| Operational Complexity | High (multiple reaction setups, purification of intermediates, handling of hazardous reagents like H2 gas for deprotection) | Moderate (often a one-pot reaction, but may require careful control of conditions to ensure regioselectivity) |
| Scalability Concerns | Hydrogenolysis for deprotection can be hazardous and require specialized equipment at large scale. Catalyst poisoning can be an issue. | Regioselectivity can be a challenge, requiring optimization of reaction conditions. |
Experimental Protocols
Route A: Benzyl Protection Strategy (Hypothetical for Ruxolitinib Intermediate)
Step 1: Synthesis of this compound
To a solution of 4-bromo-1H-pyrazole (147 g, 1 mol) in a suitable solvent such as DMF or acetonitrile, is added a base, for instance, potassium carbonate (276 g, 2 mol). Benzyl bromide (205 g, 1.2 mol) is then added portion-wise at room temperature. The reaction mixture is stirred for 4-6 hours until completion, as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound. A typical reported yield for this type of reaction is around 95%.[1]
Step 2: Alkylation (Hypothetical)
The this compound would then be alkylated with the appropriate cyclopentyl precursor. This step is hypothetical as it is not the preferred industrial route for the Ruxolitinib intermediate.
Step 3: Deprotection
The N-benzyl group is typically removed via catalytic hydrogenation. The N-benzylated intermediate would be dissolved in a solvent like ethanol or methanol, and a palladium on carbon catalyst (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) until the reaction is complete. This step, while effective, can be problematic on a large scale due to the flammability of hydrogen and the cost of the palladium catalyst.
Route B: Direct Synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Ruxolitinib Intermediate)
Direct N-Alkylation via Mitsunobu Reaction
A patented method for the synthesis of the Ruxolitinib intermediate involves a Mitsunobu reaction.[2] In this one-pot process, 4-bromo-1H-pyrazole is reacted with (S)-3-cyclopentyl-3-hydroxypropanenitrile in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate - DIAD). This reaction directly forms the desired N-alkylated product with inversion of stereochemistry. This method avoids the need for protection and deprotection steps, making it a more atom-economical and streamlined process for industrial production. The synthesis method is reported to have a short route, low cost, mild conditions, and good stereoselectivity, making it suitable for industrialized mass production.[1][2]
Cost-Benefit Analysis
Cost:
-
Reagents: While benzyl bromide is relatively inexpensive, the cost of the palladium catalyst for the deprotection step in Route A can be substantial, especially at a large scale. The reagents for the Mitsunobu reaction in Route B, while not inexpensive, are often used in catalytic or near-stoichiometric amounts in a single, high-value-added step.
-
Operational Costs: The three-step process of Route A incurs higher operational costs in terms of energy, labor, and equipment usage compared to the one-step process of Route B. The need for specialized high-pressure hydrogenation equipment for deprotection in Route A further adds to the capital and operational expenditure.
Benefits:
-
Route A (Benzyl Protection): The primary benefit of the benzyl protecting group is the high degree of regioselectivity it can provide during the alkylation step, which can be advantageous in complex syntheses where multiple reactive sites exist. This can simplify purification and improve yields of the alkylation step itself. However, this benefit is often negated by the subsequent deprotection step.
-
Route B (Direct Synthesis): The most significant benefits of the direct synthesis route are its efficiency and cost-effectiveness. By eliminating two synthetic steps, it reduces waste, saves time, and lowers production costs. For the synthesis of the Ruxolitinib intermediate, patents highlight that direct synthesis methods are preferred for their suitability for industrial production.[1][2][3][4]
Alternative N-Protecting Groups
While the benzyl group is a common choice, other N-protecting groups for pyrazoles could be considered, each with its own set of advantages and disadvantages.
| Protecting Group | Advantages | Disadvantages |
| Trityl (Tr) | Bulky, can offer high regioselectivity. Cleaved under acidic conditions. | Can be difficult to remove if steric hindrance is an issue. |
| p-Toluenesulfonyl (Ts) | Stable, crystalline derivatives. | Requires harsh conditions for removal. |
| (2-(Trimethylsilyl)ethoxy)methyl (SEM) | Stable to a wide range of conditions. Cleaved with fluoride ions. | Higher cost of the protecting group reagent (SEM-Cl). |
Ultimately, the choice of a protecting group strategy versus a direct synthesis approach must be evaluated on a case-by-case basis, taking into account the specific chemistry of the target molecule and the economic realities of large-scale production.
Visualizing the Synthetic Pathways
Caption: Comparison of a 3-step benzyl protection strategy (Route A) versus a 1-step direct synthesis (Route B).
Conclusion
For the large-scale synthesis of APIs where a 4-bromopyrazole moiety is required, a direct N-alkylation strategy is demonstrably superior to a benzyl protection/deprotection approach from a cost-benefit perspective. The case of the Ruxolitinib intermediate synthesis illustrates that industrial processes are optimized to minimize step count and avoid costly and hazardous reagents and conditions, such as catalytic hydrogenation for debenzylation. While this compound remains a useful tool for laboratory-scale and medicinal chemistry applications, its utility in large-scale synthesis is limited by the inherent inefficiencies of a protecting group strategy. Researchers and drug development professionals should prioritize the development of direct, regioselective C-N bond formation methods to create more economically and environmentally sustainable manufacturing processes.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 3. Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile (2016) | Chen Fuxue | 1 Citations [scispace.com]
- 4. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1-benzyl-4-bromo-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, in case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2][3]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1][2]
The proper management and disposal of 1-benzyl-4-bromo-1H-pyrazole are critical to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle this compound responsibly, from initial use to final disposal.
Safety and Handling Precautions
This compound is classified as an irritant. It can cause skin and eye irritation and may lead to respiratory irritation.[3] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Wear protective gloves (chemical-impermeable).[1]
-
Wear safety glasses with side-shields or chemical safety goggles.[3]
-
Wear a lab coat.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.1 g/mol |
| Boiling Point | 344.4°C at 760 mmHg |
| Flash Point | >110°C |
| Density | 1.44 g/cm³ |
Step-by-Step Disposal Protocol
Disposal of this compound, a halogenated organic compound, must be handled systematically to comply with regulations and ensure safety. The primary directive is the use of a licensed hazardous waste disposal company.[3] Laboratory procedures should focus on the safe accumulation and storage of this waste pending professional collection.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container:
-
Use a clearly labeled, leak-proof container with a secure screw-top cap. The container must be compatible with halogenated organic waste.
-
The label must read "Hazardous Waste" and "Halogenated Organic Waste."
-
List all constituents of the waste container, including this compound and any solvents used. Do not use abbreviations.
-
-
Waste Segregation:
-
Crucially, keep halogenated organic waste separate from non-halogenated waste. Mixing these waste streams significantly increases disposal costs and complexity.
-
Do not mix this waste with other incompatible waste types such as strong acids, bases, or oxidizers.
-
-
Accumulation of Waste:
-
Add waste to the designated container in a chemical fume hood.
-
Keep the container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated "Satellite Accumulation Area" within the laboratory.
-
The storage area should have secondary containment to control any potential leaks.
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as hazardous waste.
-
Place these solid waste materials in a separate, clearly labeled, sealed bag or container for solid hazardous waste.
-
-
Arranging for Final Disposal:
-
Once the waste container is nearly full (no more than 90% capacity), arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.
-
Follow your institution's specific procedures for waste manifest and pickup requests.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's safety office.
-
-
Contain the Spill:
-
If the spill is small and you are trained to handle it, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully absorb the spilled material with the inert absorbent.
-
Sweep or scoop the contaminated absorbent material into a designated hazardous waste container.
-
-
Decontaminate:
-
Clean the spill area with a suitable solvent or detergent and water.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Documentation:
-
Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-benzyl-4-bromo-1H-pyrazole
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle 1-benzyl-4-bromo-1H-pyrazole. Adherence to these procedures is critical for ensuring personal safety and proper environmental management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required protective gear.
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye/Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-Impermeable Gloves and Clothing | Wear fire/flame resistant and impervious clothing.[1][2] |
| Respiratory Protection | Full-Face Respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
| General Hygiene | Lab Coat | A standard lab coat should be worn to protect personal clothing. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or vapors.[2]
-
Use spark-proof tools and explosion-proof equipment, and remove all sources of ignition.[2]
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and sealed.
-
Store away from incompatible materials and sources of heat or ignition.
Emergency Procedures
In Case of Accidental Release:
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[2]
-
Ensure adequate ventilation and remove all sources of ignition.[2]
-
Wear appropriate PPE, including respiratory protection, chemical-impermeable gloves, and safety goggles.[2]
-
Contain the spill to prevent it from entering drains.[2]
-
Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[2]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a doctor.[1][2]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1][2]
Disposal Plan
This compound and any contaminated materials should be treated as hazardous waste. Due to its nature as a brominated organic compound, specific disposal protocols must be followed.
-
Waste Collection: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.
-
Disposal Method: The collected waste must be disposed of through a licensed hazardous waste disposal facility. Incineration at a facility equipped with appropriate emission controls is a common disposal method for such compounds.
-
Environmental Precautions: Do not allow the chemical or its waste to enter drains or the environment.[2]
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
